4,4'-Dimethylchalcone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-bis(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEBZGKINVACPT-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262479 | |
| Record name | (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-37-2, 21551-47-3 | |
| Record name | (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethylchalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4'-Dimethylchalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4,4'-dimethylchalcone, a valued compound in medicinal chemistry and materials science. The synthesis is achieved through the Claisen-Schmidt condensation, a robust and efficient method for forming α,β-unsaturated ketones. This document details the underlying mechanism, experimental protocols, and characterization of the final product.
Introduction to this compound and the Claisen-Schmidt Condensation
Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is recognized as a privileged structure in medicinal chemistry due to its versatile interactions with diverse biological targets.[1] this compound, specifically, features methyl groups at the 4 and 4' positions of its aromatic rings and serves as a significant synthetic intermediate.[1]
The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This reaction involves the aldol condensation of a ketone (4-methylacetophenone) with an aromatic aldehyde (4-methylbenzaldehyde), followed by a dehydration step to yield the target α,β-unsaturated ketone.[1] The reaction can be catalyzed by either an acid or a base, though the base-catalyzed pathway is more frequently employed due to milder reaction conditions and generally higher yields.[1]
Base-Catalyzed Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds through a three-step mechanism:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the 4-methylacetophenone to form a resonance-stabilized enolate ion.[1]
-
Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-methylbenzaldehyde. This results in the formation of an intermediate aldol adduct.[1]
-
Dehydration: The aldol adduct readily undergoes dehydration under the basic conditions, typically via an E1cB elimination mechanism, to form the stable, conjugated this compound product.[1]
Experimental Protocols
The following protocol describes a standard laboratory procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (Typical) | Moles (Typical) |
| 4-Methylacetophenone | 134.18 | 1.34 g | 0.01 |
| 4-Methylbenzaldehyde | 120.15 | 1.20 g | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 0.02 |
| Ethanol (95%) | 46.07 | 20 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed (dilute) | - |
3.2. Synthesis Procedure
A typical procedure involves dissolving equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde in ethanol.[1]
-
Preparation: In a round-bottom flask, dissolve 4-methylacetophenone (0.01 mol) and 4-methylbenzaldehyde (0.01 mol) in ethanol (20 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Separately, prepare an aqueous solution of sodium hydroxide by dissolving NaOH (0.02 mol) in a small amount of water. Add this basic solution dropwise to the stirred ethanolic solution of the reactants.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the product begins to precipitate out of the solution over a period of several hours.[1]
-
Workup: After the reaction is complete (e.g., 4-5 hours), pour the reaction mixture into a beaker containing crushed ice or ice-cold water.
-
Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the solution is neutralized (pH ~7). This step ensures the precipitation of the chalcone product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any residual base and unreacted starting materials.[1]
3.3. Purification
The crude this compound can be purified by recrystallization.
-
Recrystallization: Transfer the crude solid to a clean flask. Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, which will induce the formation of crystals. For maximum yield, the flask can then be placed in an ice bath.
-
Final Collection: Collect the purified crystals by vacuum filtration and allow them to air dry.
Product Characterization
The identity and purity of the synthesized this compound are confirmed through various analytical techniques. High yields are generally reported for this type of synthesis.[1]
| Property | Data |
| Appearance | Yellow Crystalline Solid |
| Molecular Formula | C₁₇H₁₆O |
| Molecular Weight | 236.31 g/mol [1] |
| Melting Point | 128 - 130 °C[2] |
| Yield | High yields are typically reported[1][3] |
| FT-IR (cm⁻¹) | Expected peaks: ~1650-1670 (C=O, α,β-unsaturated ketone), ~1595-1605 (C=C, aromatic and olefinic), ~2900-3100 (C-H, aromatic and methyl).[4][5] |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals: ~2.4 (s, 6H, two -CH₃ groups), ~7.2-8.1 (m, 10H, aromatic and vinylic protons). The two vinylic protons (H-α and H-β) typically appear as doublets with a coupling constant (J) of ~15 Hz, confirming a trans configuration.[6][7] |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: ~21.5 (methyl carbons), ~120-145 (aromatic and vinylic carbons), ~190 (carbonyl carbon).[7] |
Conclusion
The Claisen-Schmidt condensation provides a straightforward, efficient, and reliable method for the synthesis of this compound from readily available starting materials. The procedure involves a base-catalyzed reaction between 4-methylacetophenone and 4-methylbenzaldehyde, followed by a simple workup and purification by recrystallization. This robust protocol makes this compound and its derivatives highly accessible for further research in drug discovery, pharmacology, and materials science.
References
Spectroscopic Characterization of 4,4'-Dimethylchalcone: A Technical Guide
Introduction
4,4'-Dimethylchalcone is a chemical compound valued by researchers for its potential applications in medicinal chemistry and pharmacology.[1] As a derivative of chalcone, it serves as a significant synthetic intermediate.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is essential for the validation of its molecular structure and purity.
Molecular Structure
-
IUPAC Name: (E)-1,3-bis(4-methylphenyl)prop-2-en-1-one
-
Molecular Formula: C₁₇H₁₆O[2]
-
Molecular Weight: 236.31 g/mol [1]
-
CAS Number: 13565-37-2[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | d | 2H | Ar-H (ortho to C=O) |
| ~7.6 | d | 1H | α-H (vinylic) |
| ~7.5 | d | 2H | Ar-H (ortho to C=C) |
| ~7.3 | d | 1H | β-H (vinylic) |
| ~7.2 | d | 2H | Ar-H (meta to C=O) |
| ~7.1 | d | 2H | Ar-H (meta to C=C) |
| 2.4 | s | 3H | Ar-CH₃ |
| 2.4 | s | 3H | Ar-CH₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The assignments are based on the general structure of chalcones and data from similar compounds.[4]
¹³C NMR Data
The ¹³C NMR spectrum indicates the number of unique carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~190.0 | C=O (Ketone) |
| ~144.0 | C (Aromatic) |
| ~141.0 | C (Aromatic) |
| ~138.0 | C (Aromatic) |
| ~132.0 | C (Aromatic) |
| ~129.5 | CH (Aromatic) |
| ~129.0 | CH (Aromatic) |
| ~128.5 | CH (Aromatic) |
| ~128.0 | CH (Aromatic) |
| ~122.0 | CH (Vinylic) |
| ~21.5 | CH₃ |
| ~21.0 | CH₃ |
Note: The chemical shifts are approximate and based on typical values for chalcone derivatives.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | C-H stretch (Aromatic and Vinylic) |
| ~2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1660 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1600 | Strong | C=C stretch (Aromatic) |
| ~1580 | Medium | C=C stretch (Vinylic) |
| ~820 | Strong | C-H bend (p-disubstituted benzene) |
Note: The absorption frequencies are characteristic ranges for the specified functional groups.[7]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8]
| m/z | Relative Intensity (%) | Assignment |
| 236 | ~60 | [M]⁺ (Molecular Ion) |
| 221 | ~100 | [M-CH₃]⁺ |
| 131 | ~40 | [C₉H₇O]⁺ |
| 119 | ~80 | [C₉H₇]⁺ |
| 91 | ~50 | [C₇H₇]⁺ (Tropylium ion) |
Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for chalcones.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9] For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[9] Ensure the sample is fully dissolved and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[9]
-
Instrument Setup:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.[10]
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
Acquisition Parameters (¹H NMR):
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence.
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Employ a relaxation delay (d1) of 1-2 seconds.[10]
-
-
Acquisition Parameters (¹³C NMR):
-
Set the spectral width to encompass all expected ¹³C signals (typically 0-220 ppm).[10]
-
Use a standard proton-decoupled pulse sequence.[10]
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration (can range from hundreds to thousands of scans).[10]
-
Use a relaxation delay (d1) appropriate for the T1 values of the carbons (a default of 1-2 seconds is common for qualitative spectra).[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[10]
-
Perform baseline correction.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.[11]
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal. No extensive sample preparation is required.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[12]
-
Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[7]
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer in several ways. For a solid sample like this compound, it can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).[13]
-
Direct Insertion Probe: A small amount of the sample is placed in a capillary tube at the end of the probe. The probe is inserted into the ion source, and the sample is heated to vaporize it.[14]
-
GC-MS: The sample is dissolved in a volatile solvent and injected into the GC. The GC separates the components of the mixture, and the eluting compounds are directly introduced into the mass spectrometer's ion source.[13]
-
-
Ionization:
-
Mass Analysis:
-
The generated ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[14]
-
-
Detection:
-
The separated ions are detected by an electron multiplier or a similar detector. The signal is amplified and recorded by a computer.[15]
-
-
Data Processing:
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
- 1. This compound|High-Purity|Research Grade [benchchem.com]
- 2. Chalcone,4,4'-dimethyl- | C17H16O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylchalcone | C16H14O | CID 5375849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Experimental Design [web.mit.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. amherst.edu [amherst.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
Crystal Structure Analysis of 4,4'-Dimethylchalcone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 4,4'-Dimethylchalcone. While a complete, publicly available single-crystal X-ray diffraction study for this compound was not identified in a survey of current literature, this document outlines the established methodologies for its synthesis and crystallographic analysis. Furthermore, it presents detailed crystallographic data for the closely related analogue, 4'-Methylchalcone, offering valuable insights into the expected structural characteristics of this compound.
Introduction
This compound is a derivative of chalcone, an α,β-unsaturated ketone that forms the central core for a variety of important biological compounds. The structural properties of chalcones, including the planarity of the molecule and the conformation of the enone bridge, are crucial for their interaction with biological targets.[1] X-ray crystallography is the definitive method for elucidating the precise three-dimensional atomic arrangement of such compounds in the solid state.[1] Understanding the crystal structure of this compound is essential for structure-activity relationship (SAR) studies and in the rational design of new therapeutic agents.
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of 4-methylacetophenone with 4-methylbenzaldehyde.[1]
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
4-methylacetophenone
-
4-methylbenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde are dissolved in ethanol in a reaction flask.
-
An aqueous solution of a strong base, typically sodium hydroxide, is added dropwise to the stirred ethanolic solution.
-
The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the precipitated product, this compound, is collected by vacuum filtration.
-
The collected solid is washed with cold water to remove any residual base and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield high-purity crystals suitable for X-ray diffraction analysis.
A solvent-free approach has also been demonstrated where 4-methylacetophenone and 4-methylbenzaldehyde are ground together with solid sodium hydroxide, offering an environmentally benign synthesis route.[1]
Caption: Workflow for the synthesis of this compound.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals of this compound obtained from recrystallization are required for X-ray diffraction studies. The following protocol describes a typical procedure for data collection and structure refinement.
Experimental Protocol
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., Bruker APEX-II CCD) and maintained at a constant low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations.[2] X-ray data are collected using a specific radiation source, typically MoKα (λ = 0.71073 Å).[2] A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F².[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data of 4'-Methylchalcone (Analogue)
While the crystal structure of this compound is not available, the structure of the closely related 4'-Methylchalcone provides significant insight into the likely conformation and packing.[1] The analysis of 4'-Methylchalcone revealed a non-planar conformation, with a significant dihedral angle between the two benzene rings.[1][3] It is expected that this compound would adopt a similar non-planar, trans-configured structure in its crystalline form.[1]
The crystallographic data for 4'-Methylchalcone is summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8601 (6) |
| b (Å) | 16.732 (2) |
| c (Å) | 12.5363 (16) |
| β (°) | 93.522 (9) |
| Volume (ų) | 1226.9 (2) |
| Z | 4 |
Molecular Structure and Conformation
The molecular structure of this compound consists of two p-tolyl rings linked by an α,β-unsaturated carbonyl system. The central enone bridge typically adopts a trans or E configuration about the C=C double bond.[1] The molecule is expected to be non-planar, with a significant dihedral angle between the two aromatic rings, similar to what is observed in 4'-Methylchalcone (50.7(2)°).[1][3]
Caption: 2D structure of this compound.
Conclusion
This technical guide has detailed the standard procedures for the synthesis and crystal structure analysis of this compound. While a dedicated crystallographic study for this specific compound is not yet publicly available, the provided data for the analogous 4'-Methylchalcone serves as a robust predictive model for its structural properties. The methodologies and comparative data presented herein provide a solid foundation for researchers and professionals in the field of drug development to pursue further crystallographic studies and computational modeling of this compound and its derivatives.
References
Unlocking Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a prominent class of polyphenolic compounds belonging to the flavonoid family, are widely distributed throughout the plant kingdom.[1] These open-chain flavonoids, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, serve as crucial precursors in the biosynthesis of other flavonoids and isoflavonoids.[2][3] Found in a variety of edible plants such as fruits, vegetables, and spices, chalcones have been a cornerstone of traditional medicine for centuries.[1] Modern scientific investigation has unveiled their diverse and potent pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities, positioning them as promising scaffolds for drug discovery and development.[4][5][6] This in-depth technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of key chalcone derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
Natural Sources of Bioactive Chalcones
A vast array of chalcone derivatives has been identified from various natural sources. Plants are the most prolific producers of these compounds, with significant concentrations found in families such as Leguminosae, Asteraceae, and Moraceae.[1][7] Edible sources like tomatoes, apples, licorice, and fingerroot are also rich in chalcones.[2] The specific chalcone derivatives and their concentrations can vary significantly depending on the plant species, part of the plant (e.g., roots, leaves, bark), and even the stage of development.[2][7]
Key Bioactive Chalcone Derivatives and Their Natural Origins
Several naturally occurring chalcones have garnered significant attention for their pronounced biological effects. These include:
-
Licochalcone A: Primarily isolated from the roots of Glycyrrhiza inflata and Glycyrrhiza glabra (licorice), Licochalcone A exhibits potent anti-inflammatory, anticancer, and antimicrobial properties.[8]
-
Xanthohumol: Found in hops (Humulus lupulus), Xanthohumol is a prenylated chalcone known for its broad-spectrum biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[9]
-
Isoliquiritigenin: Another key chalcone from licorice root (Glycyrrhiza uralensis), isoliquiritigenin is recognized for its anti-inflammatory, antioxidant, and tumor-suppressive capabilities.[10]
-
Butein: Isolated from the bark of Rhus verniciflua and other plants like Dalbergia odorifera, butein demonstrates significant antioxidant, anti-inflammatory, and anticancer activities.[4][11][12]
Methodologies for Isolation and Purification
The isolation of chalcone derivatives from their natural sources is a multi-step process that typically involves extraction, fractionation, and purification. The choice of methodology is dictated by the physicochemical properties of the target chalcone and the matrix of the source material.
Experimental Protocols
Protocol 1: Isolation of Licochalcone A from Glycyrrhiza inflata (Licorice) Root
This protocol is adapted from a high-speed counter-current chromatography (HSCCC) method.[7][8]
-
Extraction:
-
Air-dried and powdered roots of Glycyrrhiza inflata (0.5 kg) are extracted three times with 3 L of 95:5 ethanol-water by sonication for 45 minutes for each cycle.[7]
-
The combined extracts are filtered and concentrated under reduced pressure.
-
The filtrate is then acidified with 2% aqueous hydrochloric acid to precipitate the crude extract.[7]
-
The resulting sediment is washed with cool water and freeze-dried.[7]
-
-
Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
Solvent System: A two-phase solvent system composed of n-hexane–chloroform–methanol–water (5:6:3:2, v/v) is prepared. The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.[7][8]
-
HSCCC Operation: The multilayer coiled column is first filled with the stationary phase. The mobile phase is then pumped into the column at a flow rate of 1.8 ml/min while the column rotates at 800 rpm.[7][8]
-
Sample Injection: After hydrodynamic equilibrium is achieved, the crude extract (70 mg) dissolved in the upper phase is injected.[7][8]
-
Fraction Collection: The effluent is monitored by a UV detector at 254 nm, and fractions corresponding to the licochalcone A peak are collected.[7]
-
Further Purification: A sequential purification run can be performed using a modified solvent system (n-hexane–chloroform–methanol–water at 1.5:6:3:2, v/v) to achieve higher purity.[8]
-
Protocol 2: Isolation of Butein from Rhus verniciflua Stokes
This protocol utilizes medium-pressure liquid chromatography (MPLC) for purification.[13]
-
Extraction and Fractionation:
-
Dried wood of Rhus verniciflua Stokes is extracted with an 80% ethanol-water solution at 70°C for 1 hour.[13]
-
The ethanol extract is then subjected to bioactivity-guided fractionation.
-
-
Purification by Medium-Pressure Liquid Chromatography (MPLC):
-
The bioactive fraction is subjected to MPLC on a reversed-phase C18 column.
-
A gradient elution is performed using a mobile phase consisting of methanol and 0.5% acetic acid.[13]
-
Fractions containing butein are collected, and the solvent is evaporated to yield the purified compound.
-
General Experimental Workflow
The process of isolating bioactive compounds from natural sources typically follows a systematic workflow, often guided by bioassays to identify active fractions.
Quantitative Data Summary
The yield and biological activity of isolated chalcone derivatives are critical parameters for evaluating the efficiency of the isolation process and the potential of the compound as a therapeutic agent. The following tables summarize key quantitative data for selected chalcones.
Table 1: Isolation Yield and Purity of Selected Chalcone Derivatives
| Chalcone Derivative | Natural Source | Extraction/Purification Method | Yield | Purity | Reference |
| Licochalcone A | Glycyrrhiza inflata | HSCCC | 11.4% (w/w) from crude extract | 99.1% | [7][8] |
| Inflacoumarin A | Glycyrrhiza inflata | HSCCC | 8.6% (w/w) from crude extract | 99.6% | [7][8] |
| Butein | Rhus verniciflua | MPLC | 0.47 mg/g from water extract | >95% | [14][15] |
| Fisetin | Rhus verniciflua | MPLC | 47.98 mg/g from water extract | >95% | [14] |
| Sulfuretin | Rhus verniciflua | MPLC | 3.36 mg/g from water extract | >95% | [14] |
Table 2: Biological Activity (IC50 Values) of Selected Chalcone Derivatives
| Chalcone Derivative | Biological Activity | Assay/Cell Line | IC50 (µM) | Reference |
| Isoliquiritigenin | Anticancer | Hela (Cervical Cancer) | 126.5 | [5] |
| Isoliquiritigenin Derivative (Compound 9) | Anticancer | Hela (Cervical Cancer) | 14.36 | [5] |
| Isoliquiritigenin | Anticancer | Lymphocytic Leukemia (LCL) | ~40-65 | [16] |
| Butein | Antioxidant | DPPH Radical Scavenging | 9.2 ± 1.8 | [4] |
| Butein | Antioxidant | Iron-induced Lipid Peroxidation | 3.3 ± 0.4 | [4] |
| Butein | Anti-inflammatory | TNF-α production (LPS-stimulated macrophages) | 14.6 | [17] |
| Butein | Anticancer | MDA-MB-468 (Triple Negative Breast Cancer) | < 6.25 | [16] |
| Glycyglabrone | Antioxidant | DPPH Radical Scavenging | 4.6 ± 0.6 | |
| Licochalcone C | Antioxidant | DPPH Radical Scavenging | 8.2 ± 0.9 |
Signaling Pathways Modulated by Chalcone Derivatives
Chalcone derivatives exert their biological effects by modulating various intracellular signaling pathways, many of which are implicated in the pathogenesis of diseases such as cancer and inflammatory disorders. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most well-documented targets of chalcones.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with numerous chronic inflammatory diseases and cancers. Several chalcones, including licochalcone A and butein, have been shown to inhibit the NF-κB signaling cascade.
MAPK Signaling Pathway
The MAPK signaling pathways are a group of cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Chalcones such as butein and xanthohumol can modulate MAPK signaling, often leading to the inhibition of cancer cell growth.
Conclusion
Naturally occurring chalcone derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their broad spectrum of pharmacological activities, coupled with their presence in the human diet, makes them attractive candidates for the development of novel drugs for a range of diseases, including cancer and inflammatory conditions. This technical guide has provided an overview of the key aspects of the discovery and isolation of these valuable natural products, from their sources and extraction to their mechanisms of action. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers and professionals dedicated to harnessing the power of natural products in modern drug discovery. Further research into the structure-activity relationships, bioavailability, and clinical efficacy of chalcone derivatives will undoubtedly pave the way for their successful translation into next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Butein suppresses breast cancer growth by reducing a production of intracellular reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN107043324A - A kind of extracting method of butein - Google Patents [patents.google.com]
- 7. Novel Butein Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of sulfuretin and butin from Rhus verniciflua Stokes using medium-pressure liquid chromatography and their tyrosinase inhibitory effects :: BioResources [bioresources.cnr.ncsu.edu]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The chalcone butein from Rhus verniciflua shows antifibrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The inhibitory effects of butein on cell proliferation and TNF-α-induced CCL2 release in racially different triple negative breast cancer cells | PLOS One [journals.plos.org]
- 16. Synthesis and evaluation of butein derivatives for in vitro and in vivo inflammatory response suppression in lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 4,4'-Dimethylchalcone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of 4,4'-Dimethylchalcone, a prominent member of the chalcone family, which is recognized as a privileged structure in medicinal chemistry.[1] This document synthesizes findings from various theoretical and computational studies to elucidate its structural, electronic, and biological properties. By integrating quantitative data, detailed methodologies, and visual representations of complex processes, this guide serves as a critical resource for professionals engaged in drug discovery and materials science.
Molecular Structure and Spectroscopic Profile
This compound is characterized by two p-tolyl rings linked by an α,β-unsaturated carbonyl system.[1] This conjugated framework is central to its chemical reactivity and biological activity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the molecule's most stable three-dimensional structure and predicting its spectroscopic behavior.
Optimized Molecular Geometry
DFT calculations are employed to optimize the molecular geometry of this compound, identifying the lowest energy conformation.[1] The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for achieving high accuracy in these computations.[2] The resulting optimized structure provides foundational data for bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental X-ray diffraction data for similar chalcone derivatives.[3]
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) / Bond Angle (°) | Description |
|---|---|---|
| C=O | ~1.25 | Carbonyl bond length |
| Cα=Cβ | ~1.34 | Ethylenic double bond length |
| C-C (Aryl) | ~1.39 - 1.41 | Aromatic carbon-carbon bond lengths |
| Cα-C=O-Cβ | ~120.5 | Angle defining the enone moiety |
| C-C-C (Aryl) | ~119 - 121 | Angles within the aromatic rings |
Note: These values are typical for chalcone structures and may vary slightly based on the specific computational method.
Spectroscopic Analysis
Theoretical calculations provide valuable insights into the spectroscopic signatures of this compound, which can be correlated with experimental data.
-
UV-Visible Spectroscopy: The electronic spectrum of chalcones is characterized by two main absorption bands arising from π → π* and n → π* transitions within the conjugated system.[1] Time-Dependent DFT (TD-DFT) calculations are used to predict these electronic transitions.
-
Band I: Typically observed in the range of 300-400 nm, corresponding to the π → π* transition of the entire conjugated system.
-
Band II: Usually found between 200-300 nm, related to the π → π* transition within the aromatic rings.[1]
-
-
Vibrational Spectroscopy (FT-IR & FT-Raman): Theoretical frequency calculations help in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra.[2]
Table 2: Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Experimental Frequency | Assignment |
|---|---|---|---|
| ν(C=O) | ~1650-1670 | ~1660 | Carbonyl stretching |
| ν(C=C) | ~1580-1610 | ~1600 | Olefinic C=C stretching |
| ν(C-H) Aromatic | ~3000-3100 | ~3050 | Aromatic C-H stretching |
| ν(C-H) Methyl | ~2900-3000 | ~2950 | Methyl C-H stretching |
Quantum Chemical Analysis
Quantum chemical calculations offer a deeper understanding of the electronic structure, reactivity, and stability of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.[2] A smaller energy gap suggests higher reactivity.[2][4]
Table 3: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | ~ -6.2 | Electron donating ability |
| E(LUMO) | ~ -2.5 | Electron accepting ability |
| Energy Gap (ΔE) | ~ 3.7 | Chemical reactivity and stability |
Note: Values are derived from DFT calculations on similar chalcone structures and provide a reasonable estimate.[5]
References
- 1. This compound|High-Purity|Research Grade [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Biological Frontier of Substituted Chalcones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This core structure serves as a versatile scaffold for chemical modifications, leading to a vast array of substituted chalcones with a wide spectrum of biological activities. Their relative ease of synthesis and diverse pharmacological properties have positioned them as promising candidates in the field of drug discovery and development. This technical guide provides a comprehensive overview of the significant biological activities of substituted chalcones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to be a valuable resource for researchers actively engaged in the exploration and application of these dynamic molecules.
Anticancer Activities of Substituted Chalcones
Substituted chalcones have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of substituted chalcones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following table summarizes the IC50 values of various substituted chalcones against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Piperonal substituted chalcone | K562 (Leukemia) | <1 | [1] |
| Diaryl ether chalcone (4-methoxy substitution) | MCF-7 (Breast Cancer) | 3.44 ± 0.19 | [2] |
| Diaryl ether chalcone (4-methoxy substitution) | HepG2 (Liver Cancer) | 4.64 ± 0.23 | [2] |
| Diaryl ether chalcone (4-methoxy substitution) | HCT116 (Colon Cancer) | 6.31 ± 0.27 | [2] |
| Vanillin-based chalcone analogue 9 | HCT-116 (Colon Cancer) | 6.85 ± 0.71 µg/mL | [2] |
| Vanillin-based chalcone analogue 10 | HCT-116 (Colon Cancer) | 7.9 ± 1.37 µg/mL | [2] |
| Flavokawain B | A549 (Lung Cancer) | 11 µg/mL | [2] |
| Flavokawain B | H1299 (Lung Cancer) | 5.1 µg/mL | [2] |
| Licochalcone A | MCF-7 (Breast Cancer) | 15 (at 24h), 11.5 (at 48h) | [3] |
| Licochalcone A | T47D (Breast Cancer) | 17.5 (at 24h), 14.5 (at 48h) | [3] |
| Pyrazolinone chalcone 6b | Caco (Colon Cancer) | 23.34 ± 0.14 | [4] |
| Chalcone–indole hybrid 42 | Various Cancer Cell Lines | 0.23–1.8 | [5] |
| Chalcone-1,2,3-triazole derivative 54 | HepG2 (Liver Cancer) | 0.9 | [5] |
| Ru(II)-DMSO chalcone complex 17 | Breast Cancer | 15–28.64 | [5] |
| Thiophene-substituted chalcone–ruthenium complex 18 | HeLa (Cervical Cancer) | 22.9–76.8 | [5] |
| Halophenyl chalcones | MCF-7/Topo (Breast Cancer) | 5-9 | [6] |
| Trimethoxylated chalcone derivative | MCF-7/Topo (Breast Cancer) | 2-3 times more active than halophenyl chalcones | [6] |
| Indole chalcone 8 | Six Cancer Cell Lines | 0.003-0.009 | [6] |
Signaling Pathways in Cancer Targeted by Chalcones
Substituted chalcones exert their anticancer effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most significant pathways modulated by chalcones are the PI3K/Akt/mTOR and NF-κB pathways.
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation. Some chalcones have been shown to inhibit this pathway at various points.[7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted chalcones.
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Chalcones can inhibit this pathway, often by preventing the degradation of IκBα, an inhibitor of NF-κB.[8][9]
Caption: Inhibition of the NF-κB signaling pathway by substituted chalcones.
Antimicrobial Activities of Substituted Chalcones
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted chalcones have shown promising activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency of substituted chalcones is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values of various chalcone derivatives against different bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| O-OH chalcone | MRSA | 25-50 | [10] |
| M-OH chalcone | MRSA | 98.7 ± 43.3 | [10] |
| P-OH chalcone | MRSA | 108.7 ± 29.6 | [10] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | [11] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | [11] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 | [11] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [11] |
| Heterocyclic chalcones (p5, f6, t5) | Staphylococcus aureus | Strong activity | [12] |
| Compound 3b and 3g | C. freundii | ~19 | [13] |
| Compound 13 (trifluoromethyl-substituted) | Staphylococcus aureus | 15.6 | [14] |
| Compound 14 (trifluoromethyl-substituted) | Staphylococcus aureus | 7.81 | [14] |
Anti-inflammatory Activities of Substituted Chalcones
Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Substituted chalcones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of substituted chalcones is often assessed by their ability to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. The IC50 values for these inhibitory activities are summarized in the table below.
| Compound/Derivative | Activity | IC50 (µM) | Reference |
| 2'-hydroxychalcone 1 | Inhibition of β-glucuronidase release | 1.6 ± 0.2 | [15] |
| 2'-hydroxychalcone 1 | Inhibition of lysozyme release | 1.4 ± 0.2 | [15] |
| 2',5'-dialkoxychalcone 11 | Inhibition of NO formation | 0.7 ± 0.06 | [15] |
| Chalcone derivatives 2, 4, 8, 10, 13 | Inhibition of 5-lipoxygenase | - | [16] |
| Chalcone derivatives 4-7 | Inhibition of COX-2 activity | - | [16] |
| Nitro-substituted chalcone 2 | Anti-inflammatory activity | 71.17 ± 1.66% inhibition | [17] |
| Nitro-substituted chalcone 5 | Anti-inflammatory activity | 80.77 ± 2.82% inhibition | [17] |
| Nitro-substituted chalcone 9 | Anti-inflammatory activity | 61.08 ± 2.06% inhibition | [17] |
| 3,4,5-trimethoxy substituted chalcone 2D | Anti-inflammatory activity | - | [18] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of substituted chalcones.
Synthesis of Substituted Chalcones: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a widely used and efficient method for the synthesis of chalcones. It involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.
References
- 1. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. acgpubs.org [acgpubs.org]
- 15. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Photophysical properties of α,β-unsaturated carbonyl compounds
An In-depth Technical Guide to the Photophysical Properties of α,β-Unsaturated Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
α,β-Unsaturated carbonyl compounds, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, are a cornerstone of organic chemistry and hold significant importance in medicinal chemistry and materials science. This scaffold is present in numerous natural products and pharmacologically active molecules, including chalcones and curcuminoids.[1][2] Their unique electronic structure gives rise to a rich and complex set of photophysical and photochemical properties. Understanding these properties is critical for professionals in drug development, as light-induced processes can influence a drug's efficacy, stability, and potential for phototoxicity. Furthermore, these properties can be harnessed for applications such as photoactivated drug delivery, bioimaging, and photodynamic therapy.
This guide provides a comprehensive overview of the core photophysical principles governing α,β-unsaturated carbonyl compounds. We will delve into their electronic transitions, de-excitation pathways, and the key factors that modulate their behavior. Detailed experimental protocols for their characterization are provided, and quantitative data are summarized for comparative analysis.
Core Concepts: Electronic Transitions and Excited States
The photophysics of α,β-unsaturated carbonyl compounds is dictated by the nature of their frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is typically a π-bonding orbital associated with the C=C and C=O bonds, while the carbonyl oxygen's lone pair electrons reside in a non-bonding orbital (n). The lowest unoccupied molecular orbital (LUMO) is the π* anti-bonding orbital of the conjugated system.
Consequently, two primary electronic transitions are observed upon absorption of UV-visible light:[3][4]
-
n→π* Transition: This involves the promotion of a non-bonding electron from the carbonyl oxygen to the π* anti-bonding orbital. This transition is typically of lower energy (occurs at longer wavelengths) and is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε).[1][3]
-
π→π* Transition: This transition involves the promotion of an electron from the π-bonding orbital to the π* anti-bonding orbital. It is a higher energy transition (occurs at shorter wavelengths) and is symmetry-allowed, leading to a strong absorption band (high molar absorptivity, ε).[3][4]
The relative energies of the resulting excited states, the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁), are crucial. For many enones, the S₁ state has n,π* character, while the lowest triplet state, T₁, has π,π* character.[5][6] This arrangement has profound implications for their de-excitation pathways.
De-excitation Pathways: A Jablonski Diagram Perspective
Once a molecule is promoted to an excited electronic state, it can relax back to the ground state through several radiative and non-radiative pathways, which are best visualized using a Jablonski diagram.[7][8] For α,β-unsaturated carbonyl compounds, intersystem crossing (ISC)—the transition between states of different spin multiplicity (i.e., singlet to triplet)—is a particularly efficient process.[9][10] This is often attributed to the small energy gap between the S₁(n,π) and T₁(π,π) states and the favorable spin-orbit coupling.[11] The high efficiency of ISC means that fluorescence quantum yields are often low, as the molecule preferentially populates the triplet state rather than returning to the ground state via fluorescence.[1] Photochemical reactions, such as [2+2] cycloadditions, frequently originate from this long-lived triplet state.[5][9][12]
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. researchgate.net [researchgate.net]
- 3. szerves.chem.elte.hu [szerves.chem.elte.hu]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. magadhmahilacollege.org [magadhmahilacollege.org]
- 7. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 10. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
Basic mechanism of Claisen-Schmidt condensation for chalcone synthesis
An In-depth Technical Guide to the Claisen-Schmidt Condensation for Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of α,β-unsaturated ketones, known as chalcones. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone (or an aldehyde or ketone with an α-hydrogen) under either basic or acidic conditions.[1] Chalcones are not only valuable synthetic intermediates but also represent a class of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this reaction particularly relevant to drug development.[2][3]
This guide provides a detailed examination of the core mechanism of the Claisen-Schmidt condensation, presents quantitative data from optimization studies, outlines experimental protocols, and visualizes the mechanistic and procedural workflows.
Core Reaction Mechanism
The Claisen-Schmidt condensation proceeds via an aldol condensation pathway, followed by a dehydration step. The reaction can be catalyzed by either a base or an acid, with the base-catalyzed route being the most common.[4][5]
Base-Catalyzed Mechanism
The base-catalyzed reaction is a multi-step process initiated by the formation of a nucleophilic enolate.
-
Step 1: Enolate Formation: A base, typically a hydroxide like NaOH or KOH, removes an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[6] This is generally the rate-determining step.
-
Step 2: Nucleophilic Attack: The enolate ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde), which lacks α-hydrogens and thus cannot self-condense.[1] This attack results in the formation of a tetrahedral alkoxide intermediate.
-
Step 3: Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water), yielding a β-hydroxy ketone, also known as an aldol adduct.
-
Step 4: Dehydration: The aldol adduct is readily dehydrated under the reaction conditions. The base removes a second α-hydrogen, forming another enolate, which then eliminates a hydroxide ion to yield the final α,β-unsaturated ketone (chalcone).[7] This dehydration step is driven by the formation of a stable, conjugated system.
Caption: The base-catalyzed mechanism for chalcone synthesis.
Acid-Catalyzed Mechanism
The acid-catalyzed pathway proceeds through an enol intermediate instead of an enolate.
-
Step 1: Carbonyl Protonation: The acid catalyst (e.g., HCl) protonates the carbonyl oxygen of the ketone, increasing the acidity of its α-hydrogens.
-
Step 2: Enol Formation: A weak base (like water or the conjugate base of the acid) removes an α-hydrogen, leading to the formation of an enol.
-
Step 3: Nucleophilic Attack: The electron-rich double bond of the enol attacks the carbonyl carbon of the aldehyde, which is also activated by protonation.
-
Step 4: Dehydration: A series of proton transfer steps followed by the elimination of a water molecule results in the formation of the conjugated chalcone.[4][7]
Caption: The acid-catalyzed mechanism for chalcone synthesis.
Quantitative Data from Reaction Optimization
The yield of chalcone synthesis is highly dependent on reaction conditions such as the choice of catalyst, solvent, and reactant concentration. The following tables summarize data from optimization studies for the synthesis of chalcone from benzaldehyde and acetophenone.[4]
Table 1: Optimization of Base Catalyst for Chalcone Synthesis Reaction Conditions: Benzaldehyde (1 mmol), Acetophenone (1 mmol), Base (1 mmol), CTAB surfactant solution (1 mL), Room Temperature, 24 h. Yields estimated by ¹H NMR.[4]
| Entry | Base Catalyst | Yield of Chalcone (%) | Yield of Michael Adduct (%) |
| 1 | NaOH | 94 | 4 |
| 2 | KOH | 95 | 3 |
| 3 | LiOH | 89 | 5 |
| 4 | Cs₂CO₃ | 86 | 6 |
| 5 | K₂CO₃ | 80 | 10 |
| 6 | DBU | 75 | 16 |
| 7 | DABCO | 35 | 10 |
| 8 | TEA | 20 | 5 |
Table 2: Optimization of Surfactant with NaOH as Base Reaction Conditions: Benzaldehyde (1 mmol), Acetophenone (1 mmol), NaOH (1 mmol), Surfactant solution (1 mL), Room Temperature, 24 h. Yields estimated by ¹H NMR.[4]
| Entry | Surfactant (Concentration) | Yield of Chalcone (%) |
| 1 | CTAB (2%) | 94 |
| 2 | SDS (2%) | 83 |
| 3 | Tween 20 (2%) | 92 |
| 4 | Tween 80 (2%) | 95 |
| 5 | Triton X-100 (2%) | 88 |
| 6 | No Surfactant (Water) | 10 |
| 7 | No Surfactant (Ethanol) | 59 |
Experimental Protocols
Below are generalized and specific experimental protocols for the synthesis of chalcones via the Claisen-Schmidt condensation.
General Laboratory Protocol (Base-Catalyzed)
This protocol provides a standard procedure for chalcone synthesis in an alcoholic solvent.[5][8]
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic ketone (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of the base catalyst (e.g., 1 to 2 equivalents of NaOH or KOH).[5][8]
-
Reaction: Continue stirring the mixture at room temperature. The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrates.[8] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[8] The chalcone product, being insoluble in water, will often precipitate as a solid. If precipitation does not occur, acidify the mixture with dilute HCl to neutralize the excess base and facilitate precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove the catalyst and other water-soluble impurities.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[8]
Solvent-Free Grinding Protocol
This "green chemistry" approach minimizes solvent waste and can lead to high yields in shorter reaction times.[9][10]
-
Reactant Mixing: Place the aromatic ketone (1 equivalent), aromatic aldehyde (1 equivalent), and a solid base catalyst (e.g., a pellet of NaOH, 1 equivalent) into a porcelain mortar.[9]
-
Grinding: Grind the mixture vigorously with a pestle. After a few minutes, the solid mixture will typically become a paste and may change color, indicating the reaction is proceeding.[9] Continue grinding for the prescribed time (e.g., 10-20 minutes).
-
Workup and Isolation: Add cold water to the mortar and triturate the solid product to dissolve the base catalyst.
-
Filtration and Purification: Collect the crude chalcone by vacuum filtration, wash with water, and recrystallize from 95% ethanol.[9]
References
- 1. byjus.com [byjus.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. CN104649881A - Preparation method of chalcone compound - Google Patents [patents.google.com]
A Technical Guide to the Structure-Activity Relationship of Chalcones in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry.[1][2] As precursors in flavonoid biosynthesis, they are abundant in various natural sources and possess a reactive α,β-unsaturated carbonyl system that contributes to a wide spectrum of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4] Understanding the Structure-Activity Relationship (SAR) of chalcones—how the chemical structure of a molecule relates to its biological activity—is paramount for the rational design of new, more potent, and selective therapeutic agents.[5][6] This guide provides an in-depth analysis of chalcone SAR across key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity of Chalcones
The anticancer properties of chalcones are extensively studied, with research indicating their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.[7][8][9]
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of chalcones is highly dependent on the substitution patterns on both aromatic rings (Ring A and Ring B).
-
Ring A Substituents: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups is often crucial for activity. For instance, in silico analysis has shown that polar groups like hydroxyl and methoxyl contribute significantly to the anticancer activity against colon adenocarcinoma cell lines.[3]
-
Ring B Substituents: The nature and position of substituents on Ring B dramatically influence potency. The presence of a 3,4,5-trimethoxyphenyl group has been shown to be favorable for activity.[10] Electron-withdrawing groups can also enhance cytotoxic effects.[6]
-
Heterocyclic Analogues: Replacing one or both of the phenyl rings with heterocyclic systems (e.g., furan, thiophene, indole, azoles) is a common strategy that often leads to enhanced anticancer activity.[1][3][7]
-
The α,β-Unsaturated Carbonyl System: This enone linker is a critical pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in target proteins, such as tubulin or key signaling kinases.[3]
Quantitative Data: Anticancer Activity of Chalcone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative chalcone derivatives against various human cancer cell lines, illustrating key SAR principles.
| Compound ID | Ring A Substitution | Ring B Substitution | Cell Line | IC₅₀ (µM) | Reference(s) |
| 1 | 2'-Hydroxy | 3,4,5-Trimethoxy | HCT116 (Colon) | 0.09 - 3.10 | [10] |
| 2 | 4'-Amino | 4-Chloro | MCF-7 (Breast) | 5.11 | [3] |
| 3 | Unsubstituted | 4-Nitro | MCF-7 (Breast) | 1.33 | [3] |
| 4 | 2',4'-Dihydroxy | Unsubstituted | A549 (Lung) | 41.99 ± 7.64 | [11] |
| 5 | 2'-Hydroxy | 4-Chloro | HCT116 (Colon) | 5.7 | [10] |
| 6 | Panduratin A | (Natural Chalcone) | MCF-7 (Breast) | 15 (at 24h) | [7] |
Visualization: Chalcone-Mediated Inhibition of the NF-κB Pathway
Many chalcones exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is constitutively active in many cancers, promoting cell survival and proliferation. Chalcones can block this pathway by inhibiting the degradation of IκBα, which prevents the nuclear translocation of the active p65 subunit.[8][12][13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15]
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT116, MCF-7) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed approximately 1.5 x 10³ to 5 x 10³ cells per well in 200 µL of medium into a 96-well microtiter plate.[15]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test chalcone in DMSO. Create a series of dilutions of the chalcone in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[14]
-
Remove the old medium from the wells and add 200 µL of medium containing the various concentrations of the chalcone (e.g., 1, 10, 50, 100 µM).
-
Include control wells: one set with cells and medium only (vehicle control) and another with medium only (blank). Etoposide can be used as a positive control.[14]
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[11]
-
Incubate the plate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][14]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(OD_sample - OD_blank) / (OD_control - OD_blank)] * 100
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity of Chalcones
Chalcones represent a flexible scaffold for developing new antimicrobial agents to combat the rise of drug-resistant microbes.[6][16]
Structure-Activity Relationship (SAR) Insights
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F, Br) or nitro groups (-NO₂), particularly at the para-position of either aromatic ring, has been shown to significantly increase antibacterial and antifungal activity.[6]
-
Electron-Donating Groups: Conversely, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) tend to lower the antimicrobial activity.[6]
-
Hydroxyl Groups: The inclusion of hydroxyl (-OH) groups often enhances antifungal properties.[6][17]
-
Heterocyclic Rings: Incorporating heterocyclic moieties can lead to potent antimicrobial agents, with some compounds showing activity against resistant strains like MRSA.[18]
Quantitative Data: Antimicrobial Activity of Chalcone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various chalcone derivatives against common bacterial strains.
| Compound ID | Ring A Substitution | Ring B Substitution | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| 7 | 2'-Hydroxy | 3,4-Dimethoxy | Staphylococcus aureus | 125 | [19] |
| 8 | 2'-Hydroxy | 3,4-Dimethoxy | Bacillus subtilis | 62.5 | [19] |
| 9 | 2'-Hydroxy, 5'-Bromo | 4-Fluoro | Staphylococcus aureus | 6.25 | [4] |
| 10 | 2'-Hydroxy, 5'-Bromo | 4-Fluoro | Enterococcus faecalis | 12.5 | [4] |
| 11 | Thienyl | 4-Nitro | Staphylococcus aureus | Strong Activity | [18] |
| 12 | Furyl | 4-Chloro | Staphylococcus aureus | Strong Activity | [18] |
Visualization: General Workflow for Antimicrobial Screening
The process of identifying novel antimicrobial chalcones follows a structured workflow from synthesis to biological evaluation.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[20][21][22]
-
Preparation of Materials:
-
Prepare sterile 96-well round-bottom microtiter plates.
-
Prepare appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Grow the test bacterial strain (e.g., S. aureus) overnight, then dilute to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Dissolve the test chalcone in DMSO to create a high-concentration stock solution.
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the chalcone stock solution to the first column of wells, creating a 2-fold dilution.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the second to last column.[20]
-
The last column serves as a growth control (no compound).
-
-
Inoculation:
-
Add 5 µL of the standardized bacterial inoculum to each well (except for a sterility control well, which contains only broth).[20] The final inoculum concentration should be around 10⁴ to 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 16-20 hours.[21]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of the chalcone at which there is no visible growth.[22]
-
Anti-inflammatory Activity of Chalcones
Chalcones exhibit potent anti-inflammatory activity by modulating various enzymes and signaling pathways integral to the inflammatory response.[5][23]
Structure-Activity Relationship (SAR) Insights
-
Hydroxylation Pattern: The position and number of hydroxyl groups are critical. Specific hydroxylation patterns on either Ring A or Ring B strongly correlate with the inhibition of pro-inflammatory mediators like COX-2, TNF-α, and IL-6.[5]
-
Target Inhibition: Chalcones are known to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[5][23]
-
Signaling Pathway Modulation: A primary mechanism of anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which prevents the transcription of numerous pro-inflammatory genes.[5][8][24]
-
Nitric Oxide (NO) Suppression: Many anti-inflammatory chalcones effectively suppress the production of nitric oxide (NO) in activated macrophages by inhibiting the expression of inducible nitric oxide synthase (iNOS).[23][24]
Quantitative Data: Anti-inflammatory Activity of Chalcone Derivatives
The following table shows the inhibitory activity of chalcones on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells.
| Compound ID | Ring A Substitution | Ring B Substitution | NO Production Inhibition IC₅₀ (µM) | Reference(s) |
| 13 | 2'-Hydroxy, 4'-Methoxy | 4-Fluoro | 3.8 | [24] (Derived) |
| 14 | 2'-Hydroxy, 4'-Methoxy | 3-Bromo | 4.2 | [24] (Derived) |
| 15 | 2'-Hydroxy | Unsubstituted | > 10 | [25] (Derived) |
| 16 | Cardamonin | (Natural Chalcone) | Potent Inhibition | [13] |
| 17 | Licochalcone A | (Natural Chalcone) | Potent Inhibition | [13] |
Visualization: Logical Flow of Chalcone's Anti-inflammatory Action
This diagram illustrates the logical sequence of events through which chalcones suppress inflammation at the cellular level.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds [mdpi.com]
- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. anjs.edu.iq [anjs.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. gsconlinepress.com [gsconlinepress.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling | MDPI [mdpi.com]
Methodological & Application
Protocol for the Base-Catalyzed Synthesis of 4,4'-Dimethylchalcone
Application Note
This document provides detailed protocols for the synthesis of 4,4'-dimethylchalcone, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation, a reliable and efficient method for forming α,β-unsaturated ketones.[1] Two common procedures are outlined: a conventional solution-phase method and an environmentally friendly solvent-free approach.[2][3]
This compound and its derivatives have garnered significant interest due to their potential biological activities, including anticancer and anti-inflammatory properties.[2] The straightforward synthesis allows for accessible production and further chemical modifications, making it a versatile building block for drug development and material science research.[2]
This protocol is intended for researchers, scientists, and professionals in drug development who require a comprehensive guide to the synthesis, purification, and characterization of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the Claisen-Schmidt condensation of 4-methylacetophenone and 4-methylbenzaldehyde, catalyzed by a base, typically sodium hydroxide (NaOH).[2]
Where Ar and Ar' are p-tolyl groups.
Experimental Protocols
Two primary methods for the base-catalyzed synthesis of this compound are presented below.
Method 1: Conventional Synthesis in Ethanol
This method involves the reaction in a solvent at room temperature.
Materials:
-
4-Methylacetophenone
-
4-Methylbenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, stir bar, beaker, filtration apparatus)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde in ethanol.[2]
-
Prepare a solution of sodium hydroxide in water (e.g., 1g in 10ml water) and add it dropwise to the stirred solution of the reactants.[4]
-
Continue stirring the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the precipitation of the product. The stirring is typically continued for several hours.[2][4]
-
After completion, pour the reaction mixture into a beaker containing crushed ice and water.[5]
-
Neutralize the mixture by adding dilute hydrochloric acid dropwise until the solution is neutral to pH paper.[6]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and base.[7]
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.[7][8]
Method 2: Solvent-Free Synthesis by Grinding
This environmentally friendly method avoids the use of organic solvents.[2][3]
Materials:
-
4-Methylacetophenone
-
4-Methylbenzaldehyde
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute solution
-
Filtration apparatus
Procedure:
-
In a mortar, combine equimolar amounts of 4-methylacetophenone, 4-methylbenzaldehyde, and solid sodium hydroxide.[2][3]
-
Grind the mixture vigorously with a pestle at room temperature for several minutes. The reaction is often complete within a short period (e.g., 5-10 minutes).[3][7]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
After grinding, add cold water to the reaction mixture and neutralize with a cold, dilute solution of HCl.[8]
-
Collect the solid product by filtration and wash with water.[7]
-
Purify the product by recrystallization from ethanol.[8] This method often results in high yields of the desired product.[2][3]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₆O | [9] |
| Molecular Weight | 236.31 g/mol | [2] |
| Appearance | Yellow crystalline solid | [10] |
| Melting Point | 128 - 130 °C | [9] |
| Boiling Point | 389.3 °C at 760 mmHg | [9] |
| Solubility | Soluble in ethanol | [7][8] |
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range indicates high purity.[9]
-
Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.[8]
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the α,β-unsaturated carbonyl group (C=O stretch) typically around 1697 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugated system of chalcones results in characteristic absorption bands in the UV-Vis region.[2]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Base-Catalyzed Reaction Mechanism
The following diagram illustrates the mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Mechanism of base-catalyzed chalcone synthesis.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. This compound|High-Purity|Research Grade [benchchem.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. jetir.org [jetir.org]
- 8. scitepress.org [scitepress.org]
- 9. Page loading... [wap.guidechem.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis of Chalcone Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of chalcone analogs using microwave-assisted organic synthesis (MAOS). Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are significant precursors in the biosynthesis of flavonoids and isoflavonoids.[1] They are known for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1]
Microwave-assisted synthesis offers a substantial improvement over conventional methods, dramatically reducing reaction times from hours to minutes and often leading to higher yields and cleaner reactions.[1][2] This approach aligns with the principles of green chemistry by minimizing energy consumption and the use of volatile organic compounds.[3][4]
I. General Workflow for Microwave-Assisted Chalcone Synthesis
The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with a substituted benzaldehyde in the presence of a base or acid catalyst.[1] The general workflow for the microwave-assisted approach is depicted below.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 3. asianpubs.org [asianpubs.org]
- 4. [PDF] Microwave-assisted Efficient Synthesis of Chalcones as Probes for Antimicrobial Activities | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Solvent-Free Synthesis of 4,4'-Dimethylchalcone via Grinding
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chalcones are a class of organic compounds that form the central core for a variety of important biological compounds, including flavonoids and isoflavonoids. The 4,4'-dimethylchalcone scaffold, in particular, is of significant interest in medicinal chemistry and drug development due to its potential therapeutic properties. Traditional synthesis of chalcones often involves the Claisen-Schmidt condensation reaction, which typically utilizes significant amounts of organic solvents, leading to environmental concerns and waste generation.
This application note details a sustainable and efficient solvent-free approach for the synthesis of this compound using mechanochemical grinding techniques. This method offers several advantages over conventional solvent-based syntheses, including reduced reaction times, higher yields, operational simplicity, and adherence to the principles of green chemistry.[1]
Reaction Scheme:
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation of 4-methylacetophenone and 4-methylbenzaldehyde.
Quantitative Data Summary
The solvent-free synthesis of chalcones by grinding has been shown to be highly efficient with various catalysts. While specific comparative data for this compound is disseminated across various studies, the following table summarizes typical results obtained for chalcone synthesis under solvent-free grinding conditions, demonstrating the efficacy of this methodology.
| Catalyst | Reactants | Grinding Time | Yield (%) | Melting Point (°C) | Reference |
| NaOH (solid) | 4-Methylacetophenone, 4-Methylbenzaldehyde | 5-15 min | High | Not Specified | [1] |
| Ba(OH)₂ | Aromatic aldehydes and acetophenones | 2-5 min | 88-98% | Not Specified | [2] |
| p-TSA | Aromatic aldehydes and acetophenones | 10-30 min | High | Not Specified |
Note: "High" yield is often reported in the literature, generally indicating yields upwards of 80-90%. Reaction times and yields can vary based on the specific reactants and the efficiency of the grinding apparatus.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydroxide (NaOH)
This protocol outlines the solvent-free synthesis of this compound using solid sodium hydroxide as a catalyst.
Materials:
-
4-Methylacetophenone
-
4-Methylbenzaldehyde
-
Sodium Hydroxide (pellets or powder)
-
Mortar and Pestle (agate or porcelain)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a clean and dry mortar, combine equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde.
-
Catalyst Addition: Add approximately one equivalent of solid sodium hydroxide to the mortar.
-
Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically turn into a paste and then solidify into a yellow-orange solid.[1]
-
Work-up:
-
Transfer the solid mass to a beaker containing cold distilled water.
-
Stir the mixture to dissolve any remaining sodium hydroxide.
-
Neutralize the solution by slowly adding dilute hydrochloric acid until the pH is approximately 7.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol to obtain pure, yellow crystals of this compound.
-
-
Drying and Characterization:
-
Dry the purified crystals in a desiccator.
-
Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
Characterization Data for this compound:
-
Appearance: Pale yellow to yellow crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.40 (s, 3H, -CH₃)
-
δ 2.42 (s, 3H, -CH₃)
-
δ 7.20-7.30 (m, 4H, Ar-H)
-
δ 7.50 (d, 1H, J=15.6 Hz, α-H)
-
δ 7.78 (d, 1H, J=15.6 Hz, β-H)
-
δ 7.90 (d, 2H, J=8.0 Hz, Ar-H)
-
δ 7.55 (d, 2H, J=8.0 Hz, Ar-H)
-
-
¹³C NMR (CDCl₃, 100 MHz) - Predicted:
-
δ 21.5, 21.7 (-CH₃)
-
δ 121.0 (α-C)
-
δ 128.5, 129.3, 129.5, 130.0 (Ar-CH)
-
δ 132.0, 135.8, 142.0, 144.0 (Ar-C)
-
δ 145.0 (β-C)
-
δ 190.0 (C=O)
-
-
IR (KBr, cm⁻¹):
-
~3050-3000 (Ar C-H stretch)
-
~2920 (Aliphatic C-H stretch)
-
~1660 (C=O stretch, conjugated ketone)[3]
-
~1605, 1580, 1510 (C=C stretch, aromatic)
-
~980 (trans C-H bend, alkene)
-
Visualizations
Experimental Workflow
Caption: Workflow for the solvent-free synthesis of this compound.
Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
Application Notes and Protocols: In Vitro Anticancer Activity of 4,4'-Dimethylchalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer activity of 4,4'-Dimethylchalcone, a promising flavonoid compound. The following sections detail its cytotoxic effects on various cancer cell lines, the underlying molecular mechanisms, and standardized protocols for evaluating its efficacy.
Data Presentation: Cytotoxicity of Chalcone Derivatives
The cytotoxic potential of this compound and related chalcone derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below.
Table 1: IC50 Values of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | [1][2] |
| 8898 | - | 37.2 ± 2.15 | [2] |
| HeLa | Cervical Cancer | 10.05 ± 0.22 | [3] |
| SPC-A-1 | Lung Cancer | 84.6 ± 4.36 | [2] |
| 95-D | - | 84.8 ± 4.71 | [2] |
| GBC-SD | Gallbladder Carcinoma | 81.3 ± 2.75 | [2] |
| C-33A | Cervical Cancer | 15.76 ± 1.49 | [3] |
| SiHa | Cervical Cancer | 18.31 ± 3.10 | [3] |
| PANC-1 | Pancreatic Cancer | 10.5 ± 0.8 | [4] |
| MIA PACA2 | Pancreatic Cancer | 12.2 ± 0.9 | [4] |
Table 2: IC50 Values of Other Chalcone Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4′-O-Caproylated-DMC (2b) | SH-SY5Y | Neuroblastoma | 5.20 | [5] |
| 4′-O-Methylated-DMC (2g) | SH-SY5Y | Neuroblastoma | 7.52 | [5] |
| 4′-O-Benzylated-DMC (2h) | A-549 | Lung Cancer | 9.99 | [5] |
| 4′-O-Benzylated-DMC (2h) | FaDu | Pharyngeal Cancer | 13.98 | [5] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa | Cervical Cancer | 3.204 | [6] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 | Breast Cancer | 3.849 | [6] |
| Prenylated Chalcone 12 | MCF-7 | Breast Cancer | 4.19 ± 1.04 | [7] |
| Prenylated Chalcone 13 | MCF-7 | Breast Cancer | 3.30 ± 0.92 | [7] |
| Prenylated Chalcone 12 | ZR-75-1 | Breast Cancer | 9.40 ± 1.74 | [7] |
| Prenylated Chalcone 13 | ZR-75-1 | Breast Cancer | 8.75 ± 2.01 | [7] |
| Prenylated Chalcone 12 | MDA-MB-231 | Breast Cancer | 6.12 ± 0.84 | [7] |
| Prenylated Chalcone 13 | MDA-MB-231 | Breast Cancer | 18.10 ± 1.65 | [7] |
| 4,4'-dihydroxychalcone | T47D | Breast Cancer | 160.88 (24h), 62.20 (48h) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticancer activity of this compound.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10]
Materials:
-
Cancer cell lines (e.g., SMMC-7721, HeLa, PANC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5 to 400 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Experimental Workflow for MTT Assay
References
- 1. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from <i>Syzygium nervosum</i> Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - ProQuest [proquest.com]
- 4. The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4'-Dimethylchalcone: Evaluating Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylchalcone is a member of the chalcone family, a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are precursors to flavonoids and are abundant in various edible plants. Emerging research has highlighted the significant anti-inflammatory potential of this compound and its derivatives, positioning them as promising candidates for the development of novel therapeutic agents.
These compounds have been observed to modulate key inflammatory pathways, notably suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS). Furthermore, they have been shown to inhibit the secretion of pivotal pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying mechanism of this anti-inflammatory action is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, and their inhibition by this compound underscores its therapeutic potential.
This document provides detailed application notes and experimental protocols for the assessment of the anti-inflammatory properties of this compound, intended to guide researchers in their investigation of this promising compound.
Quantitative Data Summary
The following tables summarize the reported in vitro anti-inflammatory activities of this compound and related chalcone derivatives.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | IC50 (µM) | Reference |
| 2',4'-dimethoxychalcone | 5 µM | Data not specified | Not Determined | [1] |
| 4-dimethylamino-3',4'-dimethoxychalcone | Not Specified | Significant Inhibition | Not Determined | [2] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Not Specified | Significant Inhibition | Not Determined | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Concentration | % Inhibition | Reference |
| 2',4'-dimethoxychalcone | TNF-α | 5 µM | Data not specified | [1] |
| 2',4'-dimethoxychalcone | IL-6 | 5 µM | Data not specified | [1] |
| 2',4'-dimethoxychalcone | IL-1β | 5 µM | Data not specified | [1] |
| 4-dimethylamino-3',4'-dimethoxychalcone | TNF-α | Not Specified | Significant Inhibition | [2] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Inflammatory Cytokines | Not Specified | Significant Mitigation | [3] |
Table 3: Effect on Reactive Oxygen Species (ROS) Production
| Compound | Cell Line | Effect on ROS | Reference |
| 4,4'-dimethoxychalcone | Not Specified | Increased ROS production | [4][5] |
| 4,4'-dimethoxychalcone | Mouse Oocytes | Eliminated accumulated ROS | [6] |
| Chalcone Analogues (3h) | RAW 264.7 | Down-regulated ROS production | [7] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for assessing the anti-inflammatory properties of the compound.
Figure 1: General experimental workflow.
Figure 2: NF-κB signaling pathway inhibition.
Figure 3: MAPK signaling pathway inhibition.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for in vitro inflammation studies.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for NO and ROS assays, 24-well or 6-well plates for ELISA and Western blotting) at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with LPS only, and cells treated with a known anti-inflammatory agent as a positive control.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine assays).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and soluble breakdown product of NO.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared and protected from light.
-
Reaction: In a 96-well plate, mix 50-100 µL of the cell culture supernatant with an equal volume of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.
-
Cell Preparation: After treatment with this compound and LPS, wash the cells twice with phosphate-buffered saline (PBS).
-
Probe Loading: Add DCFH-DA solution (typically 10-25 µM in serum-free medium) to the cells and incubate at 37°C for 30 minutes in the dark.[1]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[1]
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS.
Pro-inflammatory Cytokine Assay (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used. A general procedure is as follows:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate and add a substrate for the enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Quantification: Determine the cytokine concentration by comparing the absorbance values to a standard curve generated using known concentrations of the recombinant cytokine.
Western Blotting for NF-κB and MAPK Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK, phospho-ERK, and their total protein counterparts, as well as a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioquochem.com [bioquochem.com]
Application Notes and Protocols: The Use of 4,4'-Dimethylchalcone Derivatives as Precursors for Flavonoid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are fundamental precursors in the biosynthesis of flavonoids.[1][2] Flavonoids are a vast class of polyphenolic compounds renowned for their diverse biological activities, making them attractive scaffolds in drug discovery.[3][4] The synthesis of novel flavonoid analogues is a cornerstone of medicinal chemistry. This document provides detailed protocols for the synthesis of 7,4'-Dimethylflavone, using a 2'-hydroxy-4,4'-dimethylchalcone as the key intermediate. The methodologies detailed are based on well-established chemical transformations, including the Claisen-Schmidt condensation and subsequent oxidative cyclization, which are standard procedures for constructing the flavonoid core.[5][6]
Principle of the Reaction The synthesis of 7,4'-Dimethylflavone from its precursors is a multi-step process:
-
Claisen-Schmidt Condensation: This initial step involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (2'-hydroxy-4'-methylacetophenone) with a substituted benzaldehyde (4-methylbenzaldehyde) to form the corresponding 2'-hydroxychalcone intermediate.[7] This reaction forms the C6-C3-C6 backbone of the flavonoid.
-
Intramolecular Cyclization (to Flavanone): The 2'-hydroxychalcone undergoes an intramolecular Michael addition, where the ortho-hydroxyl group attacks the α,β-unsaturated ketone. This cyclization reaction, often catalyzed by acid or base, yields a flavanone intermediate (7,4'-Dimethylflavanone).[8][9]
-
Oxidation (to Flavone): The final step involves the oxidation of the flavanone intermediate to create the double bond in the C-ring, resulting in the stable aromatic flavone structure (7,4'-Dimethylflavone). A common and effective method for this transformation is the use of iodine in a solvent like dimethyl sulfoxide (DMSO).[10][11]
References
- 1. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iiste.org [iiste.org]
- 8. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nepjol.info [nepjol.info]
- 10. khandelwalcollege.edu.in [khandelwalcollege.edu.in]
- 11. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities, making them attractive scaffolds in drug discovery and development.
High-performance liquid chromatography (HPLC) is an indispensable technique for the analysis and purification of both natural and synthetic chalcones. Its high resolution and sensitivity enable the separation of complex mixtures, isolation of pure compounds, and accurate quantification. This application note provides detailed protocols for the analytical and preparative HPLC purification of chalcones, along with data presentation and workflow visualizations to guide researchers in this critical process.
Analytical HPLC of Chalcones
Analytical HPLC is primarily used for the identification, quantification, and purity assessment of chalcones. Reversed-phase chromatography is the most common mode used for this purpose.
Experimental Protocol: Analytical HPLC
1. Instrumentation and Materials:
-
HPLC System: An integrated HPLC system with a quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or phosphoric acid (analytical grade).
-
Standard: A well-characterized chalcone reference standard (purity ≥98%).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chalcone reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Synthetic Reaction Mixtures: Dilute an aliquot of the crude reaction mixture in methanol to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Natural Product Extracts: A solid-phase extraction (SPE) step may be necessary to remove interfering matrix components.[1] Dried and pulverized plant material (e.g., 1 g of Salix bark) can be extracted with methanol (3 x 30 mL) at 60°C for 45 minutes. The combined extracts are then concentrated.[1] The residue can be redissolved in a suitable solvent and filtered before HPLC analysis.
4. Chromatographic Conditions:
The following conditions are a general starting point and should be optimized for the specific chalcone and column used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| Gradient Program | 20% to 50% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | Chalcones typically have strong absorbance between 220-270 nm and 340-390 nm.[2] A DAD can be used to monitor multiple wavelengths. Common detection wavelengths are 280 nm and 310 nm.[1][3] |
| Injection Volume | 10-20 µL |
Data Presentation: Analytical HPLC
Table 1: Representative Analytical HPLC Data for a Chalcone Derivative
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Chalcone X | 8.54 | 1254367 | 50 | 99.2 |
| Impurity 1 | 6.21 | 8765 | - | 0.5 |
| Impurity 2 | 9.87 | 2345 | - | 0.3 |
Preparative HPLC of Chalcones
Preparative HPLC is employed to isolate and purify larger quantities of chalcones for further studies, such as structural elucidation and biological activity screening. The principles are similar to analytical HPLC, but the column dimensions, flow rates, and sample loading are significantly increased.
Experimental Protocol: Preparative HPLC
1. Method Development and Scale-Up:
-
An optimized analytical method is the foundation for a successful preparative separation.
-
The analytical method is scaled up by increasing the column diameter and adjusting the flow rate and sample load accordingly. The goal is to maximize throughput while maintaining adequate resolution.
2. Instrumentation and Materials:
-
Preparative HPLC System: A system equipped with a high-flow rate pump, a large-volume injector or autosampler, a preparative-scale column, a detector with a flow cell suitable for high flow rates, and a fraction collector.
-
Column: A preparative reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5-10 µm particle size).
-
Solvents and Standard: Same as for analytical HPLC, but larger quantities will be required.
3. Sample Preparation:
-
The crude sample should be dissolved in a minimal amount of a strong solvent (e.g., methanol or DMSO) and then diluted with the initial mobile phase to prevent peak distortion. The final sample solution should be filtered through a 0.45 µm or larger pore size filter.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 21.2 mm, 10 µm |
| Mobile Phase | Isocratic or gradient elution based on the optimized analytical method. For example, a mixture of acetonitrile and 0.1% aqueous phosphoric acid.[4][5] |
| Flow Rate | Typically in the range of 15-25 mL/min, scaled up from the analytical method. |
| Detection Wavelength | Same as the optimized analytical method. |
| Injection Volume | Can range from hundreds of microliters to several milliliters, depending on the sample concentration and column capacity. |
| Fraction Collection | Fractions are collected based on time or detector signal (peak-based). |
5. Post-Purification Analysis:
-
The purity of the collected fractions should be assessed using the developed analytical HPLC method.
-
Fractions containing the pure chalcone are pooled, and the solvent is removed, typically by rotary evaporation or lyophilization.
Data Presentation: Preparative HPLC
Table 2: Preparative HPLC Purification Summary of a Synthetic Chalcone
| Parameter | Value |
| Amount of Crude Sample Loaded | 150 mg |
| Column Dimensions | 250 mm x 21.2 mm |
| Mobile Phase | 60% Acetonitrile in 0.1% Aqueous Phosphoric Acid |
| Flow Rate | 20 mL/min |
| Total Run Time | 25 min |
| Retention Time of Target Chalcone | 15.2 min |
| Amount of Purified Chalcone Recovered | 125 mg |
| Purity of Final Product (by analytical HPLC) | >99% |
| Recovery Yield | 83.3% |
Workflow and Logical Diagrams
The following diagrams illustrate the typical workflows for analytical and preparative HPLC purification of chalcones.
Conclusion
HPLC is a powerful and versatile technique for the purification and analysis of chalcones. By following the detailed protocols and workflows outlined in this application note, researchers, scientists, and drug development professionals can effectively isolate and quantify chalcones from both synthetic and natural sources. The provided data tables serve as a template for organizing and presenting quantitative results, facilitating clear communication and comparison of findings. Proper method development and scale-up are crucial for achieving high purity and recovery in preparative separations, ultimately enabling the advancement of research and development involving this important class of compounds.
References
- 1. jetir.org [jetir.org]
- 2. scielo.br [scielo.br]
- 3. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 4. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Techniques for monitoring the progress of chalcone synthesis reactions
Data Presentation: TLC Monitoring
| Compound Type | Example | Typical Rf Range* | Visualization |
| Benzaldehyde | Benzaldehyde | 0.4 - 0.6 | UV (254 nm) |
| Acetophenone | Acetophenone | 0.3 - 0.5 | UV (254 nm) |
| Chalcone | (E)-1,3-diphenyl-2-propen-1-one | 0.6 - 0.8 | UV (254 nm), KMnO₄ stain |
*Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and environmental conditions. This table provides approximate values for a hexane:ethyl acetate (8:2) mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful technique for monitoring chalcone synthesis in real-time (in-situ) or by analyzing reaction aliquots (ex-situ). It provides quantitative data on the concentration of reactants and products by integrating the signals corresponding to specific protons.
Experimental Protocol: Real-Time ¹H NMR Monitoring
This protocol is adapted for a benchtop NMR spectrometer but can be modified for higher-field instruments.
-
Sample Preparation:
-
In a standard 5 mm NMR tube, dissolve the limiting reactant (e.g., the acetophenone derivative) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known concentration of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene). The internal standard should have a signal that does not overlap with reactant or product signals.
-
Acquire a spectrum of the initial solution (t=0).
-
-
Reaction Initiation:
-
Add the second reactant (e.g., the benzaldehyde derivative) and the catalyst (e.g., a solution of NaOH in D₂O or a solid base) to the NMR tube.
-
Quickly cap, invert the tube several times to mix, and place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Set up a series of ¹H NMR acquisitions over time (e.g., 1 scan every 5 minutes for 2 hours). Most modern NMR software has automated routines for kinetic studies.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify characteristic signals for the reactants and the chalcone product. Key signals to monitor include:
-
Aldehyde proton: A singlet around 9-10 ppm.
-
Acetophenone methyl protons: A singlet around 2.5 ppm.
-
Chalcone vinyl protons (α and β to the carbonyl): Two doublets typically between 7 and 8 ppm with a large coupling constant (J ≈ 15 Hz) characteristic of a trans-alkene.
-
-
Integrate the area of these characteristic signals relative to the integral of the internal standard in each spectrum.
-
Plot the normalized integral values versus time to generate kinetic profiles for the consumption of reactants and the formation of the product.
-
Data Presentation: ¹H NMR Chemical Shifts
| Compound Type | Proton Environment | Typical Chemical Shift (δ, ppm)* |
| Benzaldehyde | Aldehydic CH O | 9.0 - 10.0 (singlet) |
| Acetophenone | CH ₃-C=O | 2.1 - 2.6 (singlet) |
| Chalcone | α-vinyl proton (to C=O) | 7.2 - 7.6 (doublet, J ≈ 15 Hz) |
| Chalcone | β-vinyl proton (to C=O) | 7.5 - 8.0 (doublet, J ≈ 15 Hz) |
*Note: Chemical shifts are dependent on the solvent and the specific substituents on the aromatic rings.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a valuable technique for studying the kinetics of chalcone formation. The extended conjugation of the chalcone product results in a strong absorbance at a longer wavelength (λ_max) compared to the reactants, allowing for its selective monitoring.
Experimental Protocol: UV-Vis Kinetic Analysis
-
Determine the Analytical Wavelength (λ_max):
-
Prepare dilute solutions of the starting materials and the purified chalcone product in the reaction solvent (e.g., ethanol).
-
Scan the UV-Vis spectrum (e.g., from 220 to 800 nm) for each solution.
-
Identify the λ_max of the chalcone where the reactants have minimal absorbance. This will be the analytical wavelength for monitoring the reaction. For many chalcones, this is in the 300-400 nm range.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the purified chalcone of known concentrations.
-
Measure the absorbance of each standard at the determined λ_max.
-
Plot absorbance versus concentration to create a calibration curve. The slope of this line is the molar absorptivity (ε) according to the Beer-Lambert Law (A = εbc).
-
-
Kinetic Run:
-
Set up the chalcone synthesis reaction in a cuvette or a thermostatted reaction vessel from which aliquots can be withdrawn.
-
Initiate the reaction by adding the catalyst.
-
If monitoring in-situ, place the cuvette in the spectrophotometer and record the absorbance at the λ_max at regular time intervals.
-
If monitoring ex-situ, withdraw aliquots at specific times, quench the reaction (e.g., by acidification), dilute to a known volume, and measure the absorbance.
-
-
Data Analysis:
-
Using the calibration curve, convert the absorbance values at each time point to the concentration of the chalcone.
-
Plot the concentration of the chalcone versus time to obtain the reaction progress curve.
-
From this data, the reaction rate and rate constant can be determined.
-
Data Presentation: Spectroscopic Data
| Compound Class | Typical λ_max Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
| Aromatic Aldehydes | 240 - 280 | 10,000 - 15,000 |
| Aromatic Ketones | 230 - 270 | 8,000 - 13,000 |
| Chalcones | 300 - 400 | 20,000 - 40,000 |
Note: These values are approximate and can vary significantly based on substituents and solvent.
Other Spectroscopic and Chromatographic Techniques
While TLC, NMR, and UV-Vis are the primary monitoring methods, other techniques can provide valuable information, typically through ex-situ analysis of reaction aliquots.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: Monitor the disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the shift of the carbonyl (C=O) stretching frequency from the saturated ketone reactant to the conjugated chalcone product (typically a shift to lower wavenumbers, e.g., from ~1685 cm⁻¹ to ~1660 cm⁻¹).
-
Protocol: Withdraw an aliquot, remove the solvent, and acquire the IR spectrum of the crude mixture. Compare the relative intensities of the key vibrational bands over time.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: For volatile chalcones and reactants, GC-MS can be used to separate and quantify the components of the reaction mixture.
-
Protocol: Withdraw an aliquot, quench the reaction, and dilute it in a suitable solvent. Inject the sample into the GC-MS. The peak areas from the gas chromatogram can be used to determine the relative concentrations of the reactants and product. The mass spectrometer provides confirmation of the identity of each component.
These detailed protocols and application notes provide a comprehensive framework for monitoring chalcone synthesis reactions, enabling researchers to optimize reaction conditions and ensure the efficient production of these valuable compounds.
Application Note: A Comprehensive Framework for Assessing the Photostability of Chalcone Derivatives
Introduction
Chalcones, characterized by an α,β-unsaturated ketone system, are a significant class of compounds in drug discovery and materials science.[1][2] Their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties, make them promising therapeutic agents.[2][3][4] Furthermore, their unique photophysical attributes are utilized in applications such as bioimaging, sunscreens, and optoelectronics.[1][4][5][6] Given that many of these applications involve exposure to light, evaluating the photostability of chalcone derivatives is a critical step in their development. Photodegradation can lead to a loss of efficacy, the formation of potentially toxic byproducts, and altered pharmacokinetic profiles. This document provides detailed protocols for assessing the photostability of chalcone derivatives in accordance with established guidelines, utilizing common analytical techniques.
Regulatory Framework
The International Council for Harmonisation (ICH) guideline Q1B provides a framework for the photostability testing of new active substances and medicinal products.[7] The testing process is typically divided into two main parts: forced degradation testing and confirmatory testing.
-
Forced Degradation (Stress Testing): The purpose of these studies is to evaluate the overall photosensitivity of the material.[7][8] This involves exposing the chalcone derivative to light conditions more severe than those expected during normal handling and use to identify potential degradation products and establish degradation pathways.[8] This information is crucial for developing and validating stability-indicating analytical methods.[7]
-
Confirmatory Testing: These studies are performed under standardized conditions of light exposure to provide the necessary information for handling, packaging, and labeling.[7] The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
Experimental Workflow for Photostability Assessment
The overall process for evaluating the photostability of a chalcone derivative follows a systematic approach, from initial sample preparation through to final data analysis and interpretation.
Caption: Overall workflow for chalcone photostability testing.
Protocol 1: Photostability Screening using UV-Vis Spectrophotometry
This protocol describes a rapid and straightforward method to screen for the general photostability of chalcone derivatives by monitoring changes in their UV-Visible absorption spectra over time. It is particularly useful for initial assessments.
Materials
-
Chalcone derivative
-
Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (DMSO), Chloroform (CHCl3), Ethanol)[3][9]
-
Quartz cuvettes (1 cm path length)[9]
-
UV-Visible Spectrophotometer
-
Calibrated light source (e.g., UVB lamp, 250W blue-light lamp)[3][9]
Procedure
-
Solution Preparation: Prepare a stock solution of the chalcone derivative in the chosen solvent. Dilute the stock solution to a final concentration that gives a maximum absorbance (λmax) reading between 1.0 and 1.5. A typical concentration is between 1 x 10⁻⁶ M and 25 mg/L.[3][9]
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before light exposure (t=0). This will serve as the baseline.
-
Irradiation: Place the cuvette containing the sample solution in a photostability chamber or at a fixed distance from the light source.[3] Ensure the setup is in an air-saturated condition.[3] A parallel sample should be kept in the dark at the same temperature to serve as a control.
-
Time-Point Measurements: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 90 minutes), remove the cuvette and record its UV-Vis spectrum.[9]
-
Data Analysis: Compare the absorbance at λmax for each time point to the initial reading at t=0. Calculate the percentage of degradation or photobleaching using the formula: % Degradation = [(Abs_initial - Abs_t) / Abs_initial] * 100
Caption: Protocol for UV-Vis spectrophotometric analysis.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a more robust and quantitative assessment of photostability. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the parent chalcone from its degradation products, allowing for accurate quantification of its decay.[10][11]
Materials
-
Chalcone derivative
-
HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)[10][11]
-
Buffers and pH modifiers (e.g., Sodium acetate, Trifluoroacetic acid)[10][11]
-
Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[11]
-
Photostability chamber[11]
Procedure
-
Method Development: Develop an isocratic or gradient RP-HPLC method capable of resolving the parent chalcone peak from any potential degradation products. A typical mobile phase might consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[11] The detection wavelength should be set at the λmax of the chalcone.[10]
-
Forced Degradation Studies: Subject the chalcone solution to various stress conditions to generate degradation products and validate the method's specificity.[8]
-
Photolytic Stress: Expose the solution to light as per ICH Q1B guidelines.[7][11]
-
Acid/Base Hydrolysis: Treat the solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Oxidative Stress: Treat the solution with an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal Stress: Expose the solution to elevated temperatures (e.g., 60-80°C).
-
-
Photostability Experiment:
-
Prepare a solution of the chalcone in a suitable solvent and place it in a transparent container (e.g., quartz).
-
Expose the sample in a photostability chamber.
-
Withdraw aliquots at specified time intervals.
-
Analyze the samples by the validated HPLC method, quantifying the peak area of the parent chalcone. A dark control sample should be analyzed in parallel.
-
-
Data Analysis: Calculate the percentage of the chalcone remaining at each time point relative to the initial concentration. Plot the natural logarithm of the remaining concentration versus time to determine the degradation kinetics.[10]
Data Presentation
Quantitative results should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Photobleaching of Chalcone Derivatives after 30 Minutes of Irradiation
This table presents example data on the percentage of photobleaching for a series of chalcone derivatives (3a-f) in DMSO after 30 minutes of irradiation, as determined by changes in absorbance and fluorescence intensity.[3]
| Compound ID | % Photobleaching (Absorbance)[3] | % Photobleaching (Fluorescence)[3] |
| 3a | 50% | 25% |
| 3b | 26% | 43% |
| 3c | 37% | 50% |
| 3d | 51% | 30% |
| 3e | 46% | 21% |
| 3f | 48% | 47% |
Table 2: Time-Dependent Degradation of Chalcones under UVB Irradiation
This table illustrates how to present data showing the decrease in absorbance over time, indicating the rate of degradation. Chalcones with methoxy groups (3 and 4) show greater stability compared to those without (1 and 2).[9]
| Irradiation Time (minutes) | % Absorbance Remaining (Chalcone 1) | % Absorbance Remaining (Chalcone 2) | % Absorbance Remaining (Chalcone 3) | % Absorbance Remaining (Chalcone 4) |
| 0 | 100% | 100% | 100% | 100% |
| 5 | 75% | 72% | 95% | 98% |
| 15 | 60% | 55% | 92% | 96% |
| 30 | 48% | 41% | 88% | 93% |
| 60 | 35% | 29% | 85% | 90% |
| 90 | 28% | 22% | 81% | 87% |
| (Note: Data is illustrative based on trends described in reference[9]) |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. sciforum.net [sciforum.net]
- 9. cjm.ichem.md [cjm.ichem.md]
- 10. Development of a stability-indicating LC method for determination of a synthetic chalcone derivative in a nanoemulsion dosage form and identification of the main photodegradation product by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,4'-Dimethylchalcone Yield in Claisen-Schmidt Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 4,4'-Dimethylchalcone via the Claisen-Schmidt condensation. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during this reaction.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Question: My Claisen-Schmidt reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, from reagent quality to reaction conditions. Below are common causes and their respective solutions:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) can be deactivated by absorbing atmospheric CO₂ or moisture.
-
Solution: Use a freshly prepared aqueous solution of a strong base like sodium hydroxide. Ensure the base is of high purity.
-
-
Insufficient Catalyst Concentration: The concentration of the base may be too low to effectively deprotonate the 4-methylacetophenone to form the enolate.
-
Solution: While maintaining a 1:1 molar ratio of the aldehyde and ketone, you can slightly increase the molar equivalent of the base. However, be cautious as excessively high concentrations can promote side reactions.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at a low temperature.
-
Solution: While the reaction is typically conducted at room temperature, gentle heating can increase the rate. However, high temperatures can promote side reactions, so optimization is key.
-
-
Poor Quality Starting Materials: Impurities in 4-methylacetophenone or 4-methylbenzaldehyde can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use.
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and the yield of the desired this compound is low. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common issue that reduces the yield and complicates purification. The primary side reactions in this synthesis are:
-
Self-Condensation of 4-Methylacetophenone: The enolate of 4-methylacetophenone can react with another molecule of itself instead of with 4-methylbenzaldehyde.
-
Solution: To minimize this, slowly add the 4-methylacetophenone to a stirred mixture of 4-methylbenzaldehyde and the base catalyst. This ensures that the enolate reacts with the more electrophilic aldehyde.
-
-
Cannizzaro Reaction of 4-Methylbenzaldehyde: In the presence of a high concentration of a strong base, 4-methylbenzaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to form 4-methylbenzyl alcohol and sodium 4-methylbenzoate.
-
Solution: Use a moderate concentration of the base. Avoid excessively high concentrations of strong bases like NaOH or KOH.
-
-
Michael Addition: The enolate of 4-methylacetophenone can potentially add to the α,β-unsaturated carbonyl of the newly formed this compound.
-
Solution: Optimizing the reaction time and temperature can minimize this. Shorter reaction times and lower temperatures are generally preferred.
-
Issue 3: Oily Product Instead of a Solid
Question: After the workup, I obtained an oil instead of the expected solid this compound. What should I do?
Answer: The formation of an oily product can be due to impurities or the product's reluctance to crystallize under the current conditions.
-
Induce Crystallization: Try to induce crystallization by scratching the inside of the flask at the air-solvent interface with a glass rod. Adding a seed crystal of pure this compound, if available, can also be effective.
-
Purification: If crystallization is unsuccessful, the oil may contain impurities. Purify the product using column chromatography.
-
Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath after quenching to maximize precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the base-catalyzed Claisen-Schmidt reaction for the synthesis of this compound?
A1: The reaction proceeds in three main steps:
-
Enolate Formation: A hydroxide ion (from NaOH or KOH) removes an acidic α-hydrogen from 4-methylacetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde to form an alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by water, and a subsequent base-catalyzed dehydration (elimination of a water molecule) yields the α,β-unsaturated ketone, this compound.
Q2: Which catalyst is more effective for this reaction, an acid or a base?
A2: For the Claisen-Schmidt condensation to synthesize chalcones, base catalysis is generally more common and provides higher yields under milder conditions compared to acid catalysis.[1] Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are highly effective.
Q3: What is a typical solvent for this reaction?
A3: Ethanol is the most commonly used solvent for the synthesis of this compound, as it readily dissolves the reactants and the resulting product often precipitates out upon formation or cooling.[1] Methanol can also be used.
Q4: Are there any "green" or environmentally friendly methods for this synthesis?
A4: Yes, a solvent-free approach has been successfully demonstrated for the synthesis of this compound.[1] This method involves grinding 4-methylacetophenone and 4-methylbenzaldehyde with solid sodium hydroxide, which is an environmentally benign procedure that can result in high yields.[1] Another green approach involves conducting the reaction in micellar media using surfactants.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Data Presentation
Table 1: Effect of Base Catalyst on Chalcone Yield (Illustrative Example)
| Entry | Aldehyde | Ketone | Base (1.2 equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | NaOH | Ethanol | 4 | 85 |
| 2 | Benzaldehyde | Acetophenone | KOH | Ethanol | 4 | 88 |
| 3 | Benzaldehyde | Acetophenone | LiOH | Ethanol | 4 | 75 |
Table 2: Effect of Temperature on Chalcone Yield (Illustrative Example)
| Entry | Aldehyde | Ketone | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 4-Chloroacetophenone | NaOH | Ethanol | 25 (Room Temp) | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-Chloroacetophenone | NaOH | Ethanol | 40 | 85 |
| 3 | 4-Chlorobenzaldehyde | 4-Chloroacetophenone | NaOH | Ethanol | 60 | 78 |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound in Ethanol
Materials:
-
4-Methylacetophenone
-
4-Methylbenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (1 equivalent) and 4-methylbenzaldehyde (1 equivalent) in ethanol.
-
Prepare an aqueous solution of NaOH (e.g., 2 equivalents in a small amount of water).
-
While stirring the ethanolic solution of the reactants at room temperature, add the NaOH solution dropwise.
-
Continue stirring the reaction mixture at room temperature. The product may start to precipitate. The reaction progress should be monitored by TLC. Typically, the reaction is stirred for several hours.
-
Once the reaction is complete (as indicated by the consumption of starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until it is neutral (pH ~7).
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals and determine the yield and melting point.
Protocol 2: Solvent-Free Synthesis of this compound by Grinding
Materials:
-
4-Methylacetophenone
-
4-Methylbenzaldehyde
-
Sodium Hydroxide (NaOH), solid
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
-
Mortar and Pestle
Procedure:
-
Place 4-methylacetophenone (1 equivalent), 4-methylbenzaldehyde (1 equivalent), and solid NaOH (1-2 equivalents) in a mortar.
-
Grind the mixture vigorously with the pestle. The mixture will likely become a paste and may solidify as the reaction proceeds. Grinding is typically continued for 10-20 minutes at room temperature.
-
After grinding, add cold water to the mortar and triturate the solid to dissolve the excess NaOH.
-
Transfer the slurry to a beaker and neutralize with a dilute HCl solution.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to obtain pure this compound.
-
Dry the purified product and calculate the yield.
Visualizations
Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.
Caption: Troubleshooting workflow for low product yield.
References
Troubleshooting low solubility of 4,4'-Dimethylchalcone in biological assays
Technical Support Center: 4,4'-Dimethylchalcone Solubility
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a type of chalcone, a class of compounds belonging to the flavonoid family. These molecules are known for a wide range of biological activities and are of interest in drug discovery.[1][2] Like many hydrophobic small molecules, this compound has poor aqueous solubility, which can lead to several problems in biological assays, including:
-
Precipitation: The compound can fall out of solution when diluted from an organic solvent stock into aqueous cell culture media or assay buffers.[3][4]
-
Inaccurate Dosing: Precipitation leads to an unknown and lower-than-intended final concentration of the soluble, active compound, compromising the reliability and reproducibility of experimental data.[5]
-
Assay Interference: Solid particles can interfere with optical measurements (e.g., in absorbance or fluorescence-based assays) and imaging systems.[5]
-
Cellular Toxicity: The precipitate itself can cause cytotoxic effects unrelated to the compound's pharmacological activity.[5]
Q2: What are the general physicochemical properties of this compound?
Understanding the basic properties of the compound is the first step in troubleshooting solubility.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₃ | [6] |
| Molecular Weight | 268.31 g/mol | [6] |
| Appearance | Pale yellow to yellow crystalline solid | [6][7] |
| Melting Point | 100 - 106 °C | [6][7] |
| LogP (Predicted) | ~4.4 | [8] |
| Water Solubility | Insoluble | [7] |
Note: The high predicted LogP value indicates significant hydrophobicity, explaining its poor solubility in aqueous solutions.
Q3: What solvents are recommended for preparing a stock solution of this compound?
Due to its hydrophobic nature, an organic solvent is required to prepare a high-concentration stock solution.
| Solvent | Known Solubility / Comments | Suitability for Assays |
| DMSO | Soluble. A related compound, 4,4'-Dimethoxychalcone, is soluble at ≥ 250 mg/mL.[9] | Most common and highly recommended for cell-based assays. The final concentration in media should be kept low (ideally ≤ 0.1%, max 0.5%) to avoid solvent toxicity.[5][10] |
| Ethanol | Soluble. Often used, but can be more toxic to cells than DMSO at similar concentrations. | Suitable, but requires careful vehicle controls. The final concentration should be minimized. |
| DMF | Soluble. | Less common for cell-based assays due to higher potential for toxicity compared to DMSO. |
Note: For a related compound, 4,4'-Dimethoxychalcone, a solubility of 2.68 mg/mL (9.99 mM) in DMSO has been reported.[11] It is crucial to use high-purity, anhydrous solvents, as absorbed water can reduce the solubility of hydrophobic compounds.[12]
Troubleshooting Guide
This section addresses specific problems encountered during experiments. A logical workflow for troubleshooting is presented below.
Caption: A workflow for troubleshooting this compound solubility issues.
Problem 1: The compound powder will not dissolve when preparing the stock solution.
-
Cause: The solvent may have absorbed water, reducing its solvating power for hydrophobic compounds, or the dissolution process may need physical assistance.
-
Solution:
-
Use High-Quality Solvent: Ensure you are using high-purity, anhydrous DMSO from a properly stored, tightly sealed container.[12]
-
Use Mechanical Assistance: After adding the solvent, vortex the vial vigorously. If particles remain, use a sonicator bath or gentle warming (e.g., in a 37°C water bath) for 10-30 minutes to facilitate dissolution.[13] Ensure the powder is fully dissolved before storage or use.
-
Problem 2: The compound precipitates immediately after diluting the DMSO stock into cell culture media or buffer.
-
Cause: This is a common phenomenon known as "solvent shock."[14] The rapid change from a high-solubility organic environment (DMSO) to a low-solubility aqueous one causes the compound to crash out of solution before it can disperse.
-
Solution:
-
Improve Dilution Technique: Pre-warm the aqueous media or buffer to 37°C. Instead of pipetting the stock solution into a static volume of media, add the stock solution slowly and drop-wise to the media while gently swirling or vortexing.[5] This promotes rapid dispersion and helps prevent localized high concentrations that lead to precipitation.
-
Use Serial Dilutions: Perform an intermediate dilution step. For example, dilute the high-concentration DMSO stock 1:10 in media first, ensure it is fully dissolved, and then add this intermediate dilution to the final volume of media.[5]
-
Problem 3: The media becomes cloudy or a precipitate forms over time in the incubator.
-
Cause: The final concentration of the compound exceeds its thermodynamic solubility limit in the final assay medium. Components in the media, such as salts or proteins in serum, can also interact with the compound over time, reducing its solubility.[14][15]
-
Solution:
-
Lower the Final Concentration: Your target concentration may be too high. Try working with a lower, more soluble concentration range. You can estimate the solubility limit by preparing a serial dilution and observing the concentration at which turbidity first appears.[4]
-
Reduce Serum Concentration: If using a serum-containing medium, proteins can sometimes bind to compounds and affect solubility. Try reducing the serum percentage or using a serum-free medium for the dilution, if compatible with your cells.
-
Use a Co-solvent/Formulation: For challenging compounds, especially in in vivo studies, a formulation with co-solvents can be used. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[11] For in vitro assays, the use of such formulations should be carefully validated for cell toxicity.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: The molecular weight of this compound is 268.31 g/mol . To prepare 1 mL of a 10 mM stock solution, you need:
-
0.010 mol/L * 0.001 L * 268.31 g/mol = 0.00268 g = 2.68 mg
-
-
Weighing: Accurately weigh 2.68 mg of this compound powder into a sterile, amber glass or polypropylene microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, place the tube in a 37°C water bath or a sonicator for 10-15 minutes until the solution is clear and all particulate matter is dissolved.[13]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10]
Protocol 2: Recommended Method for Diluting Stock into Cell Culture Medium
This protocol minimizes solvent shock when preparing a final working solution (e.g., 10 µM).
-
Pre-warm Media: Place the required volume of your complete cell culture medium in a 37°C water bath for at least 20-30 minutes.[5]
-
Thaw Stock: Thaw one aliquot of your 10 mM this compound stock solution at room temperature.
-
Calculate Volume: To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is needed. For every 1 mL of final working solution, you will need 1 µL of the stock solution. This will result in a final DMSO concentration of 0.1%.
-
Dilution:
-
Pipette the required volume of pre-warmed media into a sterile conical tube.
-
While gently swirling the tube of media, slowly add the calculated volume of the DMSO stock solution drop-by-drop into the vortex of the swirling media.[5]
-
Continue to swirl gently for another 10-15 seconds to ensure the solution is homogeneous.
-
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.
Signaling Pathway Context
Chalcones are known to interact with multiple cellular signaling pathways. While the specific targets of this compound are still under investigation, research on related chalcones suggests potential modulation of pathways involved in oxidative stress, inflammation, and cell survival.[16][17][18] A study on the closely related 4,4'-dimethoxychalcone (DMC) found it can induce autophagy and inhibit aldehyde dehydrogenase (ALDH), leading to increased reactive oxygen species (ROS) and cell cycle arrest.[19][20]
Caption: Potential signaling effects of chalcones based on related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. 4,4-Dimethyl-chalcone | C17H18O | CID 67708150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,4'-DIMETHOXYCHALCONE CAS#: 2373-89-9 [m.chemicalbook.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. 4,4'-Dimethoxychalcone | Autophagy | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. emulatebio.com [emulatebio.com]
- 14. benchchem.com [benchchem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flavonoid 4,4'-dimethoxychalcone suppresses cell proliferation via dehydrogenase inhibition and oxidative stress aggravation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize side reactions in chalcone synthesis
Welcome to the technical support center for chalcone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chalcones?
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2][3][4] This reaction involves the base- or acid-catalyzed condensation of an acetophenone with an aromatic aldehyde.[1][2][4] While both catalysis methods are possible, base-catalyzed reactions are more common.[2]
Q2: My chalcone synthesis reaction is resulting in a low yield. What are the potential causes?
Several factors can contribute to low yields in chalcone synthesis:
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Inappropriate Reaction Temperature: The optimal temperature is a critical factor. While higher temperatures can increase the reaction rate, excessive heat can promote side reactions and decomposition of the product.[1][5] For many standard reflux conditions, it is advisable not to exceed 65°C.[5]
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Inactive Catalyst: The activity of the base catalyst (commonly NaOH or KOH) is crucial.[5] Using old or improperly stored base can lead to reduced activity and consequently, lower yields. It is recommended to use a freshly prepared catalyst solution.[5]
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Poor Reactant Purity: The purity of the starting materials, the acetophenone and benzaldehyde derivatives, is important for achieving a high yield.[6]
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Steric Hindrance: Bulky substituents on either of the reactants can slow down the reaction rate, leading to incomplete conversion and lower yields.[1]
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Suboptimal Solvent Choice: The solvent must effectively dissolve both reactants. Ethanol is a commonly used and effective solvent for this reaction.[1]
Q3: The reaction mixture has turned dark brown or black, and I've isolated a gummy or oily product instead of crystals. What went wrong?
A dark reaction mixture and the formation of a non-crystalline product often indicate the occurrence of side reactions or product degradation.[5] This can be caused by:
-
Excessive Heat: High temperatures can lead to the decomposition of reactants or products, resulting in a darkened mixture.[1][5]
-
Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can promote the formation of byproducts.[5]
-
Cannizzaro Reaction: At higher temperatures, the aromatic aldehyde can undergo a disproportionation reaction known as the Cannizzaro reaction, which consumes the starting material and contributes to the formation of impurities.[5][7]
To troubleshoot this, it is advisable to run the reaction at a lower temperature and monitor its progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[5][8]
Troubleshooting Guide: Common Side Reactions
This guide addresses specific side reactions encountered during chalcone synthesis and provides strategies to minimize their occurrence.
Issue 1: Self-Condensation of the Ketone
Description: The enolate of the acetophenone reacts with another molecule of acetophenone instead of the desired aromatic aldehyde. This is a common side reaction, especially if the aldehyde is not sufficiently reactive.[1]
Strategies to Minimize Self-Condensation:
-
Order of Addition: Slowly add the aldehyde to a mixture of the ketone and the base. This ensures that the concentration of the aldehyde is always high relative to the enolate, favoring the desired cross-condensation.[1]
-
Choice of Base: Using a milder base can sometimes reduce the rate of ketone self-condensation.[1]
-
Use of a Non-Enolizable Aldehyde: The most effective strategy is to use an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde), which prevents it from undergoing self-condensation.[1][7]
Caption: Minimizing ketone self-condensation in chalcone synthesis.
Issue 2: Cannizzaro Reaction of the Aldehyde
Description: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[5][7] This side reaction consumes the aldehyde, reducing the overall yield of the chalcone.
Strategies to Minimize the Cannizzaro Reaction:
-
Control Base Concentration: Use a less concentrated base solution to disfavor the Cannizzaro reaction.[1][7]
-
Slow Addition of Base: Adding the base slowly to the reaction mixture can help to keep the instantaneous concentration of the base low.[7]
-
Lower Reaction Temperature: Running the reaction at a lower temperature generally favors the Claisen-Schmidt condensation over the Cannizzaro reaction.[7]
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Ensure Ketone Reactivity: The presence of a reactive ketone will consume the aldehyde in the desired condensation reaction, outcompeting the Cannizzaro pathway.[1]
Caption: Strategies to suppress the Cannizzaro side reaction.
Issue 3: Formation of the β-Hydroxy Ketone (Aldol Adduct)
Description: The initial product of the aldol addition is a β-hydroxy ketone. The desired chalcone is formed after a subsequent dehydration step. If the reaction conditions are not sufficiently forcing, this dehydration may be incomplete, leading to a mixture of products.[1]
Strategies to Promote Dehydration:
-
Increase Reaction Temperature: Gently heating the reaction mixture can promote the elimination of water to form the α,β-unsaturated ketone (chalcone).[1]
-
Use of a Dehydrating Agent: In some cases, the addition of a dehydrating agent can facilitate the removal of water.[1]
Experimental Protocols & Data
Table 1: Comparison of Chalcone Synthesis Methods
| Method | Catalyst | Temperature | Reaction Time | Solvent | Yield (%) | Reference |
| Conventional Stirring | NaOH | Room Temp | 2-3 hours | Ethanol | 58-89 | [5] |
| Reflux | KOH | Varies | Monitored by NMR | Ethanol | High (up to 100% conversion) | [5] |
| Grinding | NaOH (solid) | Ambient | 10 minutes | None | High | [5] |
| Ultrasound | KOH | 70-80°C | 6-8 hours | Methanol/Water | ~40-60 | [5] |
| Micellar | Various Bases | Room Temp | 24 hours | Water with Surfactant | 56-70 | [5] |
| Reflux | NaOH | Reflux | 8 hours | Ethanol | - | [5] |
Protocol 1: Conventional Synthesis in Ethanol
This is a widely used and classic method for chalcone synthesis.[5]
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Dissolve Reactants: Dissolve the substituted acetophenone and aromatic aldehyde in ethanol in a round-bottom flask.
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Add Catalyst: While stirring, add an aqueous solution of NaOH or KOH to the flask.
-
Reaction: Allow the reaction to stir at the desired temperature (room temperature or slightly elevated).
-
Monitor Progress: Monitor the reaction's progress by TLC. The reaction is complete when the spot for the limiting starting material is no longer visible.[5][8] The product may precipitate out of the solution during the reaction.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.[1]
-
Purification: Collect the solid product by vacuum filtration, wash it with water, and dry it.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1][8]
Protocol 2: Solvent-Free Grinding Method
This method is an environmentally friendly alternative that often results in high yields and short reaction times.[9][10]
-
Combine Reactants: In a mortar, combine the acetophenone, the benzaldehyde derivative, and solid NaOH or KOH.
-
Grind: Grind the mixture with a pestle for approximately 10 minutes.[8] The mixture will typically turn into a paste and then solidify.
-
Isolation: Add distilled water to the mortar and continue to mix to break up the solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel and wash with water.[8]
-
Purification: The crude product is often of high purity, but can be recrystallized from 95% ethanol if necessary.[8]
Workflow for Chalcone Synthesis and Purification
Caption: General experimental workflow for chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. jchemrev.com [jchemrev.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
Purification challenges of 4,4'-Dimethylchalcone from crude reaction mixture
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of 4,4'-Dimethylchalcone from crude reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in a crude this compound reaction mixture after a Claisen-Schmidt condensation?
A1: The most prevalent impurities are unreacted starting materials and products from side reactions.
-
Unreacted Starting Materials: 4-methylacetophenone and 4-methylbenzaldehyde are common contaminants.[1] Due to their structural similarities to the chalcone product, they can have close Rf values in thin-layer chromatography (TLC), making separation challenging.[2]
-
Side Products: Self-condensation of 4-methylacetophenone can occur, especially under strong basic conditions, leading to dypnone-like byproducts.[3][4] Additionally, if the reaction conditions are too harsh, the Cannizzaro reaction of 4-methylbenzaldehyde can produce 4-methylbenzyl alcohol and 4-methylbenzoic acid.[3][4]
Q2: My crude product is a sticky oil or gum that will not crystallize. How can I isolate my this compound as a solid?
A2: Obtaining an oily product is a frequent issue, often caused by residual solvent or impurities inhibiting crystal lattice formation.[2] Follow these troubleshooting steps in order:
-
Remove Residual Solvent: Place the oily product under a high vacuum for several hours to remove any trapped solvent molecules that may be preventing solidification.[2]
-
Trituration: Attempt to induce crystallization by triturating the oil with a cold, non-polar solvent in which the chalcone has low solubility, such as hexane or petroleum ether. This process can wash away highly non-polar impurities and provide the necessary energy for nucleation.
-
Column Chromatography: If the above methods fail, the oil likely contains significant impurities. Purify the mixture using silica gel column chromatography to separate the desired chalcone from the contaminants that are inhibiting crystallization.[2][5]
Q3: On my TLC plate, the spots for this compound and the starting 4-methylacetophenone are overlapping. How can I improve separation for column chromatography?
A3: This is a classic challenge in chalcone purification. The key is to optimize the mobile phase (eluent) before running the column.[2]
-
Systematic TLC Analysis: Test various solvent systems with different polarities. A common starting point for chalcones is a mixture of hexane and ethyl acetate.[5][6] Try varying the ratio (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal separation.
-
Target Rf Value: The ideal solvent system should give your target this compound an Rf value between 0.25 and 0.35 on the TLC plate.[2] This range typically provides the best resolution during column chromatography.
-
Alternative Solvents: If adjusting the ratio is unsuccessful, consider changing the solvent system entirely. Substituting ethyl acetate with methyl tert-butyl ether (MTBE) or using a dichloromethane/hexane system can alter the selectivity and improve separation.[2]
Q4: I am experiencing a very low yield after recrystallizing my this compound. What are the likely causes and how can I improve recovery?
A4: Low recovery during recrystallization is most often due to procedural issues. Here are the primary causes and their solutions:
-
Using Too Much Solvent: This is the most common error. The product remains dissolved in the mother liquor even after cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration (if performed), it will be lost. Solution: Use a pre-heated funnel and filter the hot solution quickly.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave the product in solution. Solution: Let the solution cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[7][8]
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve a portion of the product. Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[7]
Q5: When should I choose recrystallization versus column chromatography or preparative HPLC for purifying this compound?
A5: The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization: This is the ideal first choice, especially for large-scale purifications, if the crude product is relatively clean (>90% pure) and the impurities have different solubility profiles from the product. Ethanol is a common and effective solvent for chalcone recrystallization.[8]
-
Column Chromatography: Use this method when recrystallization fails to remove impurities, particularly unreacted starting materials that co-crystallize or have similar solubilities.[1] It is effective for separating compounds with different polarities.
-
Preparative HPLC: This high-resolution technique is reserved for situations where column chromatography cannot provide adequate separation (e.g., closely eluting isomers or impurities) or when very high purity (>99.5%) is required for applications like drug development or reference standard preparation.[9][10]
Data Presentation
Table 1: Troubleshooting Guide for this compound Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product, Fails to Crystallize | Residual solvent; High impurity content. | 1. Dry under high vacuum.2. Triturate with cold non-polar solvent (e.g., hexane).3. Purify via column chromatography.[2][5] |
| Low Yield from Recrystallization | Too much solvent used; Incomplete cooling; Washing with warm solvent. | 1. Use minimum hot solvent.2. Cool slowly, then in an ice bath for >30 min.3. Wash crystals with ice-cold solvent.[7] |
| Poor TLC Separation (Overlapping Spots) | Suboptimal solvent system polarity. | 1. Systematically test different solvent ratios (e.g., Hexane:EtOAc).2. Aim for a product Rf of 0.25-0.35.3. Try alternative solvents (e.g., CH2Cl2/Hexane).[2] |
| Product Won't Elute from Silica Column | Solvent is too nonpolar; Product decomposition on acidic silica. | 1. Gradually increase eluent polarity.2. Check compound stability on a 2D TLC plate.3. Use deactivated (neutral) silica or alumina.[2] |
| Colored Impurities Persist After Recrystallization | Highly conjugated or polymeric impurities. | 1. Treat a hot solution of the crude product with activated charcoal before filtration.2. If ineffective, purify by column chromatography.[11] |
Table 2: Common Solvent Systems for Chalcone Purification
| Technique | Stationary Phase | Common Mobile Phase / Solvent | Purpose |
| TLC / Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (varying ratios) | General purpose separation based on polarity.[6] |
| TLC / Column Chromatography | Silica Gel | Dichloromethane / Hexane | Alternative system for different selectivity.[2] |
| Recrystallization | N/A | Ethanol or 95% Ethanol | Primary method for purifying solid crude product.[8][12] |
| Recrystallization | N/A | Ethyl Acetate | An alternative solvent for crystallization.[13] |
| Preparative RP-HPLC | C18 Silica | Methanol / Water (gradient) | High-resolution purification of final product.[14] |
| Preparative RP-HPLC | C18 Silica | Acetonitrile / Water (gradient) | High-resolution purification, often provides sharper peaks than methanol.[15] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture gently in a water bath or on a hot plate with stirring.[3]
-
Add Solvent: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.[7]
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used to remove color, perform a quick hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. Slow cooling is crucial for forming larger, purer crystals.[7]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Optimization: First, determine the optimal eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal system will give the this compound an Rf value of ~0.3.[2]
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 100% hexane or 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the solvent to drain, tapping the column to ensure even packing without air bubbles. Add a thin layer of sand to the top of the silica.[8]
-
Sample Loading: Dissolve the crude chalcone mixture in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column. Begin elution with the low-polarity solvent system determined from your TLC analysis. Apply gentle air pressure if performing flash chromatography.[3]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visual Guides & Workflows
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. This compound|High-Purity|Research Grade [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent "oiling out" during recrystallization of chalcones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the common issue of "oiling out" during the recrystallization of chalcones.
Troubleshooting Guide
Q1: My chalcone is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase. This often happens when the solution is highly supersaturated, or when the boiling point of the solvent is higher than the melting point of the chalcone.[1] The resulting oil is an impure liquid state of your compound that can trap impurities.[2][3]
Here are several strategies to prevent or resolve oiling out:
-
Slower Cooling: Avoid rapid cooling (e.g., placing the hot flask directly in an ice bath).[4] Allow the solution to cool slowly to room temperature to reduce the degree of supersaturation and encourage crystal nucleation. Once at room temperature, cooling in an ice bath can be resumed.[5]
-
Solvent Selection: The choice of solvent is critical. If your chalcone has a low melting point, select a solvent with a lower boiling point.[2] Ethanol is a commonly used and often effective solvent for chalcone recrystallization.[6][7]
-
Reduce Solute Concentration: Oiling out can be caused by a solution that is too concentrated. Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation.[2]
-
Induce Crystallization:
-
Seeding: Add a few seed crystals of the pure compound to the cooled solution to provide nucleation sites for crystal growth.[1]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can serve as nucleation points.[1]
-
-
Use a Mixed Solvent System: Dissolve the chalcone in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently reheat to clarify the solution and then cool slowly. A common mixed solvent system for chalcones is ethanol-water.[8]
Frequently Asked Questions (FAQs)
Q2: What are the ideal properties of a solvent for recrystallizing chalcones?
A2: An ideal solvent for recrystallization should:
-
Completely dissolve the chalcone at its boiling point but have poor solubility at low temperatures.[5]
-
Not react with the chalcone.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point lower than the melting point of the chalcone to prevent oiling out.[1]
-
Be volatile enough to be easily removed from the purified crystals.
Q3: How do impurities affect the recrystallization process and contribute to oiling out?
A3: Impurities can significantly impact recrystallization by depressing the melting point of the compound.[2] If the melting point is lowered to below the temperature of the solution, the compound will separate as an oil.[9] Impurities can also inhibit the formation of a crystal lattice, promoting the formation of an amorphous oil instead of well-defined crystals.[3] In some cases, removing impurities using activated charcoal prior to recrystallization can be beneficial.[2]
Q4: Can the structure of the chalcone itself influence the likelihood of oiling out?
A4: Yes, the molecular structure of the chalcone plays a role. Chalcones with lower melting points are more prone to oiling out.[10] The presence of flexible side chains or functional groups that inhibit efficient crystal packing can also increase the tendency to form an oil.
Q5: I have a very low yield after recrystallization. What are the common causes?
A5: A low yield can result from several factors:
-
Using too much solvent: This is a common mistake that keeps a significant portion of the product dissolved even after cooling.[8]
-
Premature crystallization: If crystals form during hot filtration, product will be lost on the filter paper.[8]
-
Incomplete crystallization: Not allowing sufficient time for the solution to cool and for crystals to form can lead to a lower yield.[4]
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.
Data Presentation
Table 1: Solvent Selection Guide for Chalcone Recrystallization
| Solvent System | Relative Polarity | Chalcone Solubility Characteristics | Suitability and Considerations |
| Ethanol (95% or absolute) | High | Good solubility at boiling point, lower solubility at room/cold temperatures for many chalcones.[6] | A very common and effective first choice for a wide range of chalcones. |
| Methanol | High | Similar to ethanol, but its lower boiling point can be advantageous for low-melting chalcones. | |
| Acetone | Medium-High | High dissolving power, may require a co-solvent to reduce solubility upon cooling. | Good for dissolving less soluble chalcones before adding a "poor" solvent. |
| Ethyl Acetate | Medium | Moderate solubility; can be a good single solvent or part of a mixed system. | |
| Hexane/Ethyl Acetate | Low to Medium | Used as a mixed solvent system. Ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent. | Allows for fine-tuning of polarity to induce crystallization. |
| Ethanol/Water | High | Water acts as the "poor" solvent to decrease the solubility of the chalcone in ethanol upon cooling.[8] | A very effective mixed solvent system for many chalcones. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Chalcones to Prevent Oiling Out
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue to add the solvent dropwise until the chalcone is completely dissolved at the boiling point of the solvent. Do not add an excess of solvent.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.[8]
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop insulated with a few paper towels. Do not disturb the flask during this period.[4]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystals have started to form, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the chalcone.
Protocol 2: Mixed-Solvent Recrystallization of Chalcones
-
Dissolution: Dissolve the crude chalcone in a minimal amount of a "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly turbid.
-
Clarification: Re-heat the solution gently until the turbidity just disappears, resulting in a saturated solution.
-
Cooling and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting oiling out during recrystallization.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jetir.org [jetir.org]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Chalcones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted chalcones.
Troubleshooting Guides
Problem 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
Q: My ¹H NMR spectrum shows a complex multiplet in the aromatic region (typically 6.9–8.1 ppm), and I cannot distinguish the individual proton signals. How can I resolve this?
A: Signal overlapping in the aromatic region is a common issue when analyzing substituted chalcones due to the presence of two phenyl rings.[1][2] Here are several strategies to troubleshoot this:
-
Higher Magnetic Field: If available, re-run the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and may resolve the overlapping multiplets.
-
2D NMR Spectroscopy: Employ two-dimensional NMR techniques to resolve individual proton signals and their correlations.[3]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-4 bonds). It will help you trace the connectivity of protons within each aromatic ring.[3]
-
TOCSY (Total Correlation Spectroscopy): For more complex spin systems, TOCSY can reveal correlations between a given proton and all other protons in the same spin system, not just its immediate neighbors.
-
-
Selective Deuteration: If you are synthesizing the chalcone, consider using a deuterated starting material (either the benzaldehyde or the acetophenone).[2] This will selectively remove signals from one of the aromatic rings, simplifying the spectrum of the final product.[2]
Problem 2: Difficulty in assigning the α- and β-vinylic protons.
Q: I am unsure which of the two doublets in the vinylic region corresponds to the α-proton and which to the β-proton. How can I definitively assign them?
A: The α- and β-protons of the enone system in chalcones have distinct chemical shifts and coupling patterns.
-
Chemical Shift: The β-proton is generally deshielded compared to the α-proton due to its position relative to the carbonyl group and the aromatic ring. Therefore, the doublet at the higher chemical shift (downfield) typically corresponds to the β-proton, while the doublet at the lower chemical shift (upfield) is the α-proton.[1][4]
-
2D NMR Spectroscopy:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. The α-proton will show a correlation to the carbonyl carbon, while the β-proton will not. The β-proton will show a correlation to the carbons of the adjacent aromatic ring.[3][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The β-proton will show a NOE correlation to the ortho protons of the adjacent aromatic ring (ring B). The α-proton will show a NOE to the ortho protons of the other aromatic ring (ring A) if the conformation allows.
-
Problem 3: Determining the stereochemistry (E/Z or trans/cis) of the double bond.
Q: How can I confirm the stereochemistry of the α,β-unsaturated double bond in my chalcone?
A: The coupling constant (J-value) between the α- and β-vinylic protons is diagnostic of the double bond geometry.
-
¹H NMR Coupling Constant (JHa-Hb):
-
A large coupling constant, typically in the range of 15-16 Hz , is characteristic of a trans (E) configuration.[1][6][7]
-
A smaller coupling constant, around 8-12 Hz , would indicate a cis (Z) configuration.[1]
-
The trans isomer is generally the thermodynamically more stable and more commonly synthesized form.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for the key protons in a substituted chalcone?
A1: The chemical shifts can be influenced by the nature and position of substituents on the aromatic rings. However, typical ranges are provided in the table below.
Q2: What are the characteristic ¹³C NMR chemical shifts for chalcones?
A2: The carbonyl carbon and the α- and β-carbons of the enone system have characteristic chemical shifts that are useful for structure confirmation.
Q3: How do I prepare my chalcone sample for NMR analysis?
A3: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum. A standard protocol is outlined below.
Q4: Which 2D NMR experiments are most useful for the complete structure elucidation of a novel substituted chalcone?
A4: A combination of 2D NMR experiments is often necessary for unambiguous structure determination. The recommended workflow is visualized in the diagram below.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Chalcones
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| α-H | 7.15 - 8.23[1] | Doublet (d) | 15 - 16 (for trans)[1][6] |
| β-H | 7.45 - 8.07[1] | Doublet (d) | 15 - 16 (for trans)[1][6] |
| Aromatic-H | 6.9 - 8.1[1] | Multiplet (m) | 7 - 9 (ortho), 2 - 3 (meta) |
| -OH (if present, 2'-hydroxy) | 10.41 - 13.23[1] | Singlet (s) | N/A |
| -OCH₃ (if present) | ~3.8 - 4.0 | Singlet (s) | N/A |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Chalcones
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 186.6 - 196.8[1] |
| C-α | 116.1 - 128.1[1] |
| C-β | 136.9 - 145.4[1] |
| Aromatic C | 115 - 165 |
| -OCH₃ (if present) | ~55 - 56 |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified chalcone sample.
-
Choosing a Solvent: Select a deuterated solvent in which the chalcone is fully soluble. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[3][8] CDCl₃ is often preferred for its volatility and fewer solvent peaks in the region of interest.[3] DMSO-d₆ is a good choice for less soluble compounds or when observing exchangeable protons like -OH.[8]
-
Dissolving the Sample: Transfer the weighed chalcone into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Mandatory Visualization
Caption: Workflow for the structure elucidation of substituted chalcones using 1D and 2D NMR techniques.
Caption: Troubleshooting logic for common issues in chalcone NMR spectra interpretation.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. basjsci.edu.iq [basjsci.edu.iq]
- 4. organic chemistry - H NMR of 4-chlorochalcone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Optimizing reaction conditions for the scale-up of 4,4'-Dimethylchalcone synthesis
Technical Support Center: Optimizing 4,4'-Dimethylchalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the Claisen-Schmidt condensation.
Q1: My reaction yield is significantly lower than expected, especially after scaling up. What are the common causes?
A: Low yields in a Claisen-Schmidt condensation can arise from several factors. Key areas to investigate include:
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Base Concentration: The concentration of the base catalyst (e.g., NaOH, KOH) is critical. Excessively high concentrations can promote side reactions.
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Reaction Temperature: While the reaction is typically run at room temperature, significant exotherms can occur upon adding the base in larger batches, leading to side product formation. Ensure adequate temperature control.
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Reactant Quality: Impurities in the starting materials, particularly any oxidation of 4-methylbenzaldehyde to its corresponding carboxylic acid, can inhibit the reaction.
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Mixing Efficiency: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high base concentration, reducing the overall yield. Ensure the mechanical stirring is robust enough for the vessel size.
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Product Precipitation: The reaction is often driven to completion by the precipitation of the chalcone product. If the product remains dissolved, the equilibrium may not favor its formation.
Q2: My final product has significant impurities, even after recrystallization. What are these and how can I prevent them?
A: The most common impurities are related to side reactions involving the starting materials.
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Self-Condensation of Ketone: 4-Methylacetophenone can undergo self-aldol condensation, especially if the aldehyde is added too slowly or if the reaction is overheated.
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Cannizzaro Reaction of Aldehyde: In the presence of a strong base, 4-methylbenzaldehyde (which lacks an α-hydrogen) can undergo a Cannizzaro reaction to form 4-methylbenzyl alcohol and 4-methylbenzoic acid. This is more prevalent with high base concentrations and elevated temperatures.
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Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Q3: The reaction mixture becomes a thick, un-stirrable slurry. How should I handle this?
A: This is common as the product precipitates. While this indicates a successful reaction, it can pose a mechanical challenge.
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Solvent Volume: Ensure a sufficient volume of the solvent (e.g., ethanol) is used to maintain a stirrable slurry. On scale-up, the solvent-to-reactant ratio may need to be adjusted.
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Stirring Apparatus: Use a powerful overhead mechanical stirrer for larger-scale reactions, as magnetic stir bars will not be effective.
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Controlled Precipitation: A slower, dropwise addition of the base catalyst can help control the rate of precipitation, preventing the sudden formation of a solid mass.
Q4: My purified product is an oil or fails to crystallize properly. What can I do?
A: Oiling out or poor crystallization is typically a sign of persistent impurities.
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Purity Check: Analyze the crude product by ¹H NMR or LC-MS to identify the impurities. The presence of side products or starting materials can lower the melting point and inhibit crystal lattice formation.
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Improved Washing: Wash the crude solid thoroughly with cold water to remove residual base and salts, followed by a cold non-polar solvent like hexane to remove less polar impurities.
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Recrystallization Solvent: Experiment with different solvent systems for recrystallization. A common choice is ethanol, but mixtures like ethyl acetate/hexane may be effective. Start with a hot, saturated solution and allow it to cool slowly without agitation for the best crystal growth. If it oils out, try re-heating, adding slightly more solvent, and scratching the inside of the flask with a glass rod to induce crystallization.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol describes a standard laboratory procedure for synthesizing this compound.
Materials:
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4-Methylacetophenone
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4-Methylbenzaldehyde
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Sodium Hydroxide (NaOH)
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Ethanol (95%)
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Deionized Water
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Magnetic stirrer and stir bar
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Erlenmeyer flask
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Büchner funnel and filter paper
Procedure:
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Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve 4-methylacetophenone (e.g., 10 mmol, 1.34 g) and 4-methylbenzaldehyde (e.g., 10 mmol, 1.20 g) in 50 mL of 95% ethanol. Stir the solution at room temperature until all solids are dissolved.[1]
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Catalyst Addition: Prepare a solution of NaOH (e.g., 20 mmol, 0.80 g) in 10 mL of deionized water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution of reactants over 10-15 minutes.
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Reaction: A yellow precipitate should form upon addition of the base. Continue to stir the resulting slurry vigorously at room temperature for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
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Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid on the filter with three portions of cold deionized water (3 x 30 mL) to remove NaOH. Follow with a wash of cold 95% ethanol (2 x 15 mL) to remove any unreacted starting materials.
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Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The product is a pale yellow solid.
Protocol 2: Purification by Recrystallization
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Dissolution: Transfer the crude, dry this compound to an appropriately sized flask. Add a minimal amount of hot 95% ethanol and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
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Crystallization: For further crystallization, place the flask in an ice bath for at least 30 minutes.
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Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum.
Data Presentation: Optimizing Reaction Parameters
While specific optimization data for this compound is sparse in the literature, the following table summarizes the expected effects of varying key parameters based on established principles of the Claisen-Schmidt condensation for similar chalcones.[2]
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B | Rationale & Comments |
| Catalyst | 1.5 eq. NaOH | High Yield (e.g., 90-96%) | 1.5 eq. KOH | Good Yield (e.g., 88-94%) | NaOH is often reported to give slightly higher yields for chalcone synthesis.[2] |
| Temperature | Room Temp (20-25°C) | Optimal yield and purity | Elevated Temp (45°C) | Lower yield, higher impurity | Higher temperatures can accelerate side reactions like the Cannizzaro reaction and ketone self-condensation. |
| Reaction Time | 2 hours | Good conversion | 6 hours | High/Complete conversion | Longer reaction times can ensure completion but may not significantly increase yield if the product has already precipitated. Monitor by TLC. |
| Stoichiometry | 1:1 Aldehyde:Ketone | Standard, high yield | 1:1.2 Aldehyde:Ketone | May slightly improve yield | Using a slight excess of the enolizable ketone can help drive the reaction to completion by ensuring the aldehyde is fully consumed. |
Visualizations
Experimental Workflow
References
Stability and degradation pathways of chalcones under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of chalcones under common experimental conditions.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the synthesis, purification, storage, and experimental use of chalcones.
Synthesis & Purification
Question 1: My chalcone synthesis reaction mixture has turned dark brown/black. Does this indicate decomposition?
Answer: Yes, a significant darkening of the reaction mixture, especially to a dark brown or black color, can indicate thermal decomposition or the formation of polymeric byproducts. This is particularly common if the reaction is run at a high temperature. Chalcone synthesis, especially the Claisen-Schmidt condensation, can be exothermic, and an uncontrolled increase in temperature can lead to degradation.
Troubleshooting Steps:
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Monitor Temperature: Continuously monitor the internal temperature of the reaction.
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Use a Cooling Bath: Employ an ice bath to maintain the optimal temperature range, especially during the addition of reagents. Many chalcone syntheses proceed efficiently at room temperature (20-25°C) or with only gentle heating (40-50°C).
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Controlled Reagent Addition: Add strong bases (like NaOH or KOH) or acids slowly to control the exothermic reaction.
Question 2: I am observing multiple spots on my TLC plate during purification, and some spots are streaking. What could be the cause?
Answer: This can be due to several factors, including the presence of side products, decomposition of the chalcone on the silica gel plate, or isomerization.
Troubleshooting Steps:
-
Side Products: The Claisen-Schmidt condensation can produce side products. Optimizing the stoichiometry of your reactants (usually a slight excess of the aldehyde) can minimize this.
-
On-Plate Decomposition: Chalcones, particularly those with sensitive functional groups, can degrade on the acidic surface of standard silica gel.
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Use Deactivated Silica: Consider using silica gel that has been neutralized with a base like triethylamine.
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Alternative Stationary Phases: Alumina or Florisil can be less harsh alternatives to silica gel for chromatography.
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Prompt Elution: Spot the TLC plate and develop it immediately to minimize contact time.
-
-
Isomerization: For some chalcones, especially 2'-hydroxychalcones, the acidic nature of silica gel can catalyze the intramolecular cyclization to the corresponding flavanone. This will appear as a new spot on the TLC plate.[1]
Question 3: My purified 2'-hydroxychalcone appears to be converting into another compound during storage. What is happening?
Answer: 2'-Hydroxychalcones are prone to intramolecular cyclization to form the corresponding flavanone, which is a thermodynamically more stable isomer. This conversion can be catalyzed by traces of acid or base and can occur during purification on silica gel or during storage if not kept under neutral conditions.[1]
Preventative Measures:
-
Neutralize Before Storage: Ensure all traces of acid or base from the synthesis and purification steps are removed. Washing with a neutral buffer and drying thoroughly is crucial.
-
Appropriate Storage: Store the purified 2'-hydroxychalcone in a tightly sealed container, protected from light, and at a low temperature. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help.
Stability in Solution & Experimental Assays
Question 4: I'm observing poor reproducibility and lower than expected bioactivity in my cell-based assays with a chalcone derivative. What are the potential stability issues?
Answer: The observed issues could be due to the degradation or precipitation of your chalcone in the assay medium. The complex composition of cell culture media (e.g., presence of serum proteins, pH changes) can affect compound stability.
Troubleshooting Steps:
-
Assess Stability in Media: Before conducting extensive biological assays, perform a preliminary stability study of your chalcone in the specific cell culture medium you plan to use. Incubate the chalcone in the medium under assay conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment and analyze its integrity by HPLC.
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Check for Precipitation: Visually inspect your assay wells for any precipitate after adding the chalcone solution. Poor solubility can lead to inaccurate concentrations.
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Optimize Solubilization: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into the aqueous assay medium, do so stepwise and with vigorous mixing to avoid precipitation. Keep the final DMSO concentration low (typically ≤ 0.5%) to minimize solvent-induced toxicity.
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Minimize Incubation Time: If the chalcone is found to be unstable, try to reduce the assay incubation time as much as possible.
Question 5: How does pH affect the stability of chalcones in solution?
Answer: Chalcones are generally more stable in neutral to slightly acidic conditions. Both strongly acidic and, particularly, alkaline conditions can promote degradation.
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Alkaline Conditions (pH > 8): Basic conditions can catalyze several degradation pathways, including retro-Claisen condensation (cleavage of the chalcone backbone) and Michael addition of hydroxide ions. For 2'-hydroxychalcones, basic pH facilitates the cyclization to flavanones.
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Acidic Conditions (pH < 4): Strong acidic conditions can also lead to degradation, although the specific pathways can vary depending on the chalcone's structure. For some chalcones, acid can catalyze the reverse reaction of their formation or promote hydration of the double bond.
Recommendation: For in vitro assays, it is crucial to use buffers that maintain a stable pH within the optimal range for both the biological system and the chalcone's stability.
Quantitative Data on Chalcone Degradation
The stability of chalcones is highly dependent on their substitution patterns and the experimental conditions. The following tables provide a summary of quantitative data from forced degradation studies on various chalcones.
Table 1: Forced Degradation of Thiophene Chalcones
| Stress Condition | Methoxy Chalcone (TC1) % Degradation | Benzyl Chalcone (TC2) % Degradation | Hydroxy Chalcone (TC3) % Degradation |
| Base Hydrolysis (0.1N NaOH, 100°C, 10 min) | 12.3% | 15.1% | 18.7% |
| Acid Hydrolysis (10N HCl, 100°C, 2 hrs for TC1; 1N HCl, 100°C, 10 min for TC2/TC3) | 8.9% | 10.2% | 13.5% |
| Oxidative (30% H₂O₂, 100°C, 30 min for TC1; RT, 10 min for TC2/TC3) | 14.8% | 17.6% | 21.4% |
| Photolytic (1.2 million Lux hours) | 9.5% | 11.8% | 15.2% |
| Thermal & Humidity (40°C / 75% RH, 24 hrs) | Stable | Stable | Stable |
Data synthesized from a forced degradation study on thiophene chalcones.
Table 2: Photodegradation of Substituted Chalcones in Solution
| Chalcone Derivative | Solvent | Irradiation Time (hours) | % Decomposition |
| Unsubstituted Chalcone | Ethanol | 1 | ~50% |
| 2'-Hydroxy-4-methoxychalcone (CH11) | Ethanol | 1 | < 5% |
| 4-Chlorochalcone | Methanol | 2 | ~25% |
| 4-Methoxychalcone | Methanol | 2 | ~15% |
This table provides a comparative overview of the photostability of different chalcone derivatives.
Experimental Protocols
Protocol 1: General Forced Degradation Study (as per ICH Guidelines)
This protocol outlines a general procedure for conducting forced degradation studies on a chalcone derivative to understand its intrinsic stability and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the chalcone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix an aliquot of the stock solution with 0.1 M to 1 M HCl.
- Incubate at room temperature or elevate the temperature (e.g., 60°C) for a defined period (e.g., 2 to 24 hours).
- After incubation, cool the solution and neutralize it with an equivalent amount of NaOH.
- Dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis:
- Mix an aliquot of the stock solution with 0.1 M to 1 M NaOH.
- Incubate under similar conditions as acid hydrolysis.
- Neutralize with an equivalent amount of HCl and dilute for analysis.
-
Oxidative Degradation:
- Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
- Incubate at room temperature for a set duration.
- Dilute with the mobile phase for analysis.
-
Thermal Degradation:
- Store the solid chalcone and a solution of the chalcone in an oven at an elevated temperature (e.g., 60-80°C) for a specified time.
- For the solid sample, dissolve it in the mobile phase to the target concentration after the stress period.
-
Photolytic Degradation:
- Expose the solid chalcone and a solution of the chalcone to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
- A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.
Protocol 2: Monitoring the Cyclization of a 2'-Hydroxychalcone to a Flavanone
This protocol allows for the kinetic analysis of the intramolecular cyclization of a 2'-hydroxychalcone.
1. Sample Preparation:
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Prepare a stock solution of the 2'-hydroxychalcone in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of buffers at different pH values (e.g., pH 4, 7, 9, and 11).
2. Kinetic Measurement:
-
Initiate the reaction by diluting an aliquot of the chalcone stock solution into each buffer to a final concentration suitable for UV-Vis spectrophotometry or HPLC analysis.
-
Immediately record the UV-Vis spectrum or inject a sample onto the HPLC.
-
Monitor the change in absorbance at the λmax of the chalcone and the flavanone over time, or monitor the peak areas of both compounds by HPLC at regular intervals.
-
Maintain a constant temperature throughout the experiment using a temperature-controlled cuvette holder or autosampler.
3. Data Analysis:
-
Plot the concentration of the chalcone versus time for each pH.
-
Determine the rate constant (k) for the cyclization reaction at each pH by fitting the data to the appropriate rate law (often first-order).
Visualizations of Pathways and Workflows
Major Degradation Pathways of Chalcones
Caption: Key degradation pathways for chalcones under various stress conditions.
Experimental Workflow for a Forced Degradation Study
Caption: Step-by-step workflow for conducting a forced degradation study of a chalcone.
Decision Tree for Troubleshooting Chalcone Instability in Assays
Caption: A logical decision tree for troubleshooting unexpected results in chalcone bioactivity assays.
References
Technical Support Center: Enhancing Chalcone Purification via Column Chromatography
Welcome to the technical support center for chalcone purification. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of chalcones by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Retention Factor (Rf) I should aim for in my TLC analysis before starting column chromatography?
A1: For optimal separation in column chromatography, it is recommended to aim for an Rf value for your desired chalcone in the range of 0.25 to 0.40 on your analytical Thin Layer Chromatography (TLC) plate.[1] An Rf in this range generally provides a good balance between resolution and elution time.
Q2: What are the most common stationary and mobile phases used for chalcone purification?
A2: The most common stationary phase for chalcone purification is silica gel.[2] Widely used mobile phase systems are mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1][3] The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities.
Q3: My purified chalcone is an oil instead of a solid. What can I do?
A3: Obtaining an oily product after solvent evaporation can be due to several factors. Firstly, residual impurities or co-eluting byproducts might be preventing crystallization.[1] Secondly, some chalcones are naturally oils or low-melting solids. Finally, trapped solvent molecules can inhibit crystal lattice formation. To address this, you can try placing the oil under a high vacuum for several hours to remove any residual solvent.[1] If impurities are suspected, re-purification or recrystallization from a suitable solvent system may be necessary.
Q4: Can chalcones degrade on the silica gel column?
A4: Yes, some chalcones can be unstable on the acidic surface of standard silica gel and may decompose during chromatography.[1] This is particularly a concern for chalcones with sensitive functional groups. If you suspect degradation, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If degradation is observed, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[1]
Q5: What is "dry loading" and when should I use it?
A5: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is the recommended method when your crude mixture is not readily soluble in the initial, non-polar eluent of your chromatography.[1] Dissolving the sample in a strong, polar solvent and loading it directly can lead to poor separation and band broadening.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of chalcones.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Chalcone from Starting Materials (e.g., acetophenone, benzaldehyde) | The polarity of the solvent system is not optimal. | Optimize the mobile phase by testing different solvent ratios and combinations using TLC. A common starting point is a mixture of hexane and ethyl acetate.[1][4] If separation is still poor, consider a different solvent system, such as dichloromethane/hexane.[1] |
| Chalcone Product Does Not Elute from the Column | The mobile phase is too nonpolar for your chalcone derivative. | Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate. |
| The chalcone has decomposed on the silica gel. | Test the stability of your chalcone on silica gel using a 2D TLC. If it is unstable, use a deactivated silica gel or an alternative stationary phase like alumina.[1] | |
| Chalcone Co-elutes with Impurities | The chosen solvent system does not provide sufficient selectivity. | Experiment with different solvent systems. For example, substituting ethyl acetate with methyl tert-butyl ether (MTBE) can alter the separation selectivity.[1] |
| Isomerization of Chalcone During Purification | 2'-hydroxychalcones can cyclize to the corresponding flavanone in the acidic environment of silica gel.[1] | Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a base, such as 1% triethylamine in your eluent.[1] |
| Product is Obtained as a Sticky Oil or Caramel-like Residue | Residual impurities are present. | Re-purify the product using column chromatography with a more optimized solvent system or attempt recrystallization from a suitable solvent. |
| Trapped solvent molecules. | Place the product under high vacuum for an extended period to remove residual solvent.[1] |
Data Presentation
Table 1: Common Solvent Systems for Chalcone Purification by Column Chromatography
| Solvent System | Typical Ratio (Non-polar:Polar) | Target Chalcone Rf | Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | ~0.25 - 0.40 | A versatile and common starting point for many chalcone purifications.[1][4] |
| Dichloromethane / Hexane | 1:1 to 4:1 | ~0.30 - 0.50 | A good alternative if separation is poor in ethyl acetate-based systems.[1] |
| Toluene / Ethyl Acetate | 9:1 to 8:2 | Varies | Can offer different selectivity compared to aliphatic non-polar solvents.[1] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Varies | Suitable for more polar chalcone derivatives.[1] |
Table 2: Example Rf Values of Chalcone and Starting Material
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Chalcone | 8:2 | ~0.5 |
| Acetophenone | 8:2 | Typically very different from chalcone |
| Benzaldehyde | 9:1 | Different from chalcone |
Note: Rf values are highly dependent on the specific chalcone structure, the exact solvent composition, the type of TLC plate, and experimental conditions. These values should be used as a general guideline.[3][4]
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: On a silica gel TLC plate, use a capillary tube to spot the crude mixture, as well as the starting materials (acetophenone and benzaldehyde) for reference.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the spots. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and circle them.[1]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimization: Repeat steps 3-5 with different solvent systems and ratios until a system that provides good separation between the chalcone and impurities is found (target chalcone Rf ≈ 0.25-0.4).[1]
Protocol 2: Column Chromatography Purification
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude chalcone product in a suitable volatile solvent.
-
Add silica gel (approximately 10-20 times the mass of the crude product) to the solution.[1]
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting the column with the optimized solvent system, starting with a lower polarity. Gradually increase the polarity of the mobile phase as the elution progresses to separate the compounds.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes or vials).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure chalcone.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified chalcone.
Visualizations
Caption: Workflow for chalcone purification by column chromatography.
Caption: Troubleshooting logic for chalcone column chromatography.
Caption: Overview of signaling pathways modulated by chalcones.
References
Technical Support Center: Overcoming Catalyst Deactivation in Chalcone Synthesis
Welcome to the Technical Support Center for Chalcone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common issues related to catalyst deactivation during the synthesis of chalcones, primarily via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in chalcone synthesis?
A1: Chalcone synthesis is versatile, employing a range of catalysts. Homogeneous base catalysts such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are widely used due to their low cost and effectiveness.[1][2][3] Homogeneous acid catalysts, including hydrochloric acid (HCl) and Lewis acids like aluminum chloride (AlCl₃), are also utilized.[1][3] In recent years, heterogeneous solid catalysts have gained prominence for their ease of separation and potential for reuse.[4][5] These include hydrotalcites/layered double hydroxides (LDHs), zeolites, functionalized ionic liquids, and various metal oxides.[6][7][8][9]
Q2: What are the primary mechanisms of catalyst deactivation in chalcone synthesis?
A2: Catalyst deactivation in chalcone synthesis can be broadly categorized into four main types:
-
Fouling or Coking: This involves the physical deposition of carbonaceous materials, or "coke," on the catalyst surface, which blocks access to the active sites.[10][11] In the context of chalcone synthesis, coke can form from the polymerization of reactants, products, or byproducts of the aldol condensation reaction.[12]
-
Poisoning: This is the strong chemical adsorption (chemisorption) of impurities from the feedstock or solvent onto the catalyst's active sites, rendering them inactive.[10][13] Common poisons for base catalysts include acidic compounds, while water can also negatively impact the performance of some solid base catalysts.[14]
-
Sintering or Thermal Degradation: This mechanism involves the agglomeration of small catalyst particles into larger ones at elevated temperatures, leading to a reduction in the active surface area.[14][15] While many chalcone syntheses are performed at room temperature, this can be a concern for reactions requiring higher temperatures or for certain supported metal catalysts.
-
Leaching: This refers to the dissolution of the active catalytic species from a solid support into the reaction medium.[10][16] This is a significant issue for supported catalysts, as it leads to a permanent loss of activity and can contaminate the product.
Q3: Can a deactivated catalyst be regenerated?
A3: The feasibility of regeneration depends on the deactivation mechanism.
-
Coked catalysts can often be regenerated by burning off the carbon deposits in a controlled manner, typically by calcination in the presence of air or oxygen.[10][17]
-
Poisoned catalysts can sometimes be regenerated if the poison is reversibly bound, for example, by washing or a specific chemical treatment. However, if the poison is strongly chemisorbed, regeneration may not be possible.[17]
-
Sintered catalysts are generally considered to be irreversibly deactivated, as the loss of surface area is a physical restructuring of the catalyst.[14]
-
Leached catalysts also represent a permanent loss of activity, although in some industrial settings, it may be possible to re-impregnate the support with the active species.[4]
Troubleshooting Guides
Problem 1: Gradual or rapid decrease in chalcone yield over several reaction cycles with a reusable heterogeneous catalyst.
This is a classic symptom of catalyst deactivation. The following guide will help you diagnose the likely cause.
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Detailed Analysis and Solutions
| Possible Cause | Symptoms and Observations | Suggested Actions and Solutions |
| Coking/Fouling | - Gradual loss of activity over time.[18] - Visible darkening or discoloration of the catalyst. - Most common with reactions involving aldehydes and ketones which can polymerize.[15] | Regeneration: Perform calcination of the catalyst in air to burn off the coke. A typical starting point is to heat the catalyst in a furnace with a slow ramp (e.g., 2-5 °C/min) to 450-550 °C and hold for 3-5 hours.[19][20] Prevention: Optimize reaction conditions to minimize coke formation, such as lowering the reaction temperature or reducing reaction time. |
| Poisoning | - Rapid and severe loss of activity, even with fresh catalyst. - Inconsistent results between different batches of reagents or solvents.[1] | Diagnosis: Purify all reactants and solvents meticulously. For example, dry solvents over molecular sieves and distill aldehydes to remove acidic impurities. Solution: If a specific poison is identified, it may be possible to remove it from the feedstock. For irreversible poisoning, the catalyst may need to be discarded. |
| Leaching | - Decrease in activity that is not restored by regeneration. - Presence of the catalyst's metal components in the reaction mixture (can be confirmed by ICP-AES or AAS analysis of the filtrate). | Solution: This is often an irreversible deactivation mechanism. Consider using a more stable catalyst support or modifying the catalyst to improve the anchoring of the active species. Encapsulation of the catalyst is an advanced strategy to prevent leaching. |
| Sintering | - Loss of activity after exposure to high temperatures. - Changes in the catalyst's physical properties, such as a decrease in surface area (can be measured by BET analysis). | Solution: Sintering is generally irreversible. To prevent it, operate at the lowest possible temperature that still provides a reasonable reaction rate. Choose catalysts with high thermal stability, such as those with supports like alumina or silica.[14] |
Problem 2: The chalcone synthesis reaction fails to initiate or gives a very low yield from the start.
If you are using a fresh or newly prepared catalyst and experiencing issues, consider the following:
| Possible Cause | Symptoms and Observations | Suggested Actions and Solutions |
| Incorrect Catalyst Activation | - A newly prepared heterogeneous catalyst shows no activity. | Solution: Many solid catalysts require an activation step before use. For example, hydrotalcites are often calcined at high temperatures (e.g., 450-600 °C) to form the active mixed-oxide phase.[16][21][22] Some rehydrated hydrotalcites show higher activity.[21][23] Always follow the specific activation protocol for your catalyst. |
| Presence of Potent Poisons | - The reaction does not proceed even with a typically reliable catalyst. | Diagnosis: The presence of strong catalyst poisons in the starting materials should be suspected. For base catalysts, this could be acidic impurities in the aldehyde. For acid catalysts, basic impurities in the ketone could be the issue. Solution: Purify all reagents. Washing with a mild basic or acidic solution, followed by drying and distillation, can remove many common impurities. |
| Inappropriate Reaction Conditions | - Low or no conversion despite an active catalyst. | Solution: Re-evaluate your reaction conditions. The choice of solvent can significantly impact catalyst activity and selectivity.[24] Ensure the reaction temperature is appropriate for the specific catalyst and reactants. For solid catalysts, ensure adequate stirring to overcome mass transfer limitations. |
Data Presentation
Table 1: Catalyst Reusability in Chalcone Synthesis
| Catalyst | Reaction Cycle | Conversion (%) | Selectivity (%) | Reference |
| MgFeAl-LDH (calcined) | 1 | 93 | >99 | [25] |
| 2 | ~90 | >99 | [25] | |
| 3 | ~88 | >99 | [25] | |
| LDH/rGO-10 | 1 | 85 | >99 (in ACN) | [7][24] |
| 2 | Not Reported | Not Reported | ||
| 3 | Not Reported | Not Reported | ||
| Sulfonic acid-functional ionic liquid | 1 | 94 | Not Reported | [26] |
| 2 | 93 | Not Reported | [26] | |
| 3 | 92 | Not Reported | [26] | |
| 4 | 92 | Not Reported | [26] |
Experimental Protocols
Protocol 1: Regeneration of a Coked Solid Base Catalyst (e.g., Hydrotalcite)
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration and wash it thoroughly with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed reactants and products. Dry the catalyst in an oven at 100-120 °C.
-
Calcination: Place the dried, deactivated catalyst in a ceramic crucible and place it in a muffle furnace.
-
Heating Program: Heat the catalyst in a static air atmosphere using the following temperature program:
-
Ramp from room temperature to 500 °C at a rate of 5 °C/min.
-
Hold at 500 °C for 4 hours.
-
Cool down to room temperature.
-
-
Post-Treatment: The regenerated catalyst may need to be rehydrated to restore its full activity for certain reactions. This can be done by exposing the calcined catalyst to a water-saturated atmosphere at room temperature for 24 hours.[21]
Protocol 2: Diagnostic Test for Catalyst Leaching
-
Perform the Reaction: Run the chalcone synthesis using the heterogeneous catalyst under your standard conditions.
-
Hot Filtration: While the reaction is at the desired temperature and still in progress (e.g., after 50% conversion), quickly filter the hot reaction mixture to remove the solid catalyst.
-
Continue the Reaction: Allow the filtrate (the reaction solution without the solid catalyst) to continue stirring under the same reaction conditions.
-
Monitor Progress: Monitor the reaction progress of the filtrate using a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Analysis:
-
If the reaction in the filtrate continues to proceed, it indicates that active catalytic species have leached from the solid support into the solution.
-
If the reaction in the filtrate stops, it suggests that the catalysis is truly heterogeneous and leaching is not a significant issue.
-
Mandatory Visualizations
Catalyst Deactivation Pathways
Caption: Major pathways of catalyst deactivation in chalcone synthesis.
Experimental Workflow for Chalcone Synthesis and Catalyst Reuse
Caption: A generalized workflow for chalcone synthesis with catalyst recycling.
Logical Relationship in Base-Catalyzed Coke Formation
Caption: A simplified logical pathway for coke formation in chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. A Short Review on the Catalytic Activity of Hydrotalcite-Derived Materials for Dry Reforming of Methane [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjpn.org [rjpn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. nacatsoc.org [nacatsoc.org]
- 16. asianpubs.org [asianpubs.org]
- 17. benchchem.com [benchchem.com]
- 18. Experimental Determination on the Deactivation Kinetics of Residue Hydroprocessing in a Two-Stage Fixed Bed Loaded with HDM and HDS Catalysts | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Mg-Al Hydrotalcite Clay with High Adsorption Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aldol condensations over reconstructed Mg-Al hydrotalcites: structure-activity relationships related to the rehydration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4,4'-Dimethylchalcone and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of natural compounds with therapeutic potential, chalcones and stilbenes represent two prominent classes of polyphenols that have garnered significant scientific attention. 4,4'-Dimethylchalcone, a derivative of the chalcone family, and resveratrol, a well-studied stilbenoid, both exhibit a wide array of biological activities. This guide provides a comprehensive comparative analysis of their anticancer and anti-inflammatory properties, supported by available experimental data. We will delve into their mechanisms of action, present quantitative comparisons of their potency, and provide detailed experimental protocols for the key assays discussed.
I. Comparative Anticancer Activity
Both this compound and resveratrol have demonstrated cytotoxic effects against various cancer cell lines. The primary method for quantifying this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
Data Presentation: Anticancer IC50 Values
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A-549 | Lung Carcinoma | 9.99 (derivative) | [1] |
| FaDu | Pharynx Carcinoma | 13.98 (derivative) | [1] | |
| SH-SY5Y | Neuroblastoma | 5.20 (derivative) | [1] | |
| Resveratrol | HeLa | Cervical Cancer | 200-250 | [2] |
| MDA-MB-231 | Breast Cancer | 72 | [3] | |
| MCF-7 | Breast Cancer | 51.18 | [4] | |
| A549 | Lung Carcinoma | 35.05 | [5] | |
| HepG2 | Liver Cancer | 57.4 | [4] |
Note: Data for this compound derivatives are presented as a proxy due to the limited availability of direct IC50 values for the parent compound against these specific cell lines in the searched literature. The presented values for 4'-O-benzylated-DMC (A-549, FaDu) and 4'-O-caproylated-DMC (SH-SY5Y) suggest potent anticancer activity within the chalcone scaffold.[1]
Mechanism of Anticancer Action
This compound:
The anticancer effects of this compound (DMC) are multifaceted. Studies indicate that DMC induces apoptosis (programmed cell death) in cancer cells.[1] This process involves the upregulation of pro-apoptotic proteins such as Bax, Bim, and tBid, and the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[1] This cascade of events leads to the activation of caspases, key executioner enzymes in apoptosis.[1]
Furthermore, DMC has been shown to induce endoplasmic reticulum (ER) stress, a condition that can trigger apoptosis when a cell's protein-folding capacity is overwhelmed.[1] This is evidenced by the increased expression of ER stress markers such as p-PERK, p-IRE1, GRP78, and CHOP.[1] DMC also activates the mitogen-activated protein kinase (MAPK) pathway, including Erk, JNK, and p38, which are involved in regulating cell proliferation and death.[1] Additionally, DMC can modulate autophagy, a cellular recycling process, which can either promote or inhibit cancer cell survival depending on the context.[1]
Resveratrol:
Resveratrol's anticancer mechanisms are extensive and well-documented. It can inhibit all stages of carcinogenesis, from initiation to promotion and progression.[6] Resveratrol has been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[3] It also triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
Key signaling pathways modulated by resveratrol include the suppression of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[3] It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in inflammation and cancer.[7] Furthermore, resveratrol can modulate the activity of sirtuin-1 (SIRT1), a protein involved in cellular stress resistance and longevity, which has complex and context-dependent roles in cancer.[8]
Signaling Pathway Diagram: Anticancer Mechanisms
Anticancer signaling pathways of this compound and Resveratrol.
II. Comparative Anti-inflammatory Activity
Both compounds exhibit anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response. The inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins, and the reduction of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) are common mechanisms.
Data Presentation: Anti-inflammatory IC50 Values
| Compound | Assay | IC50 (µM) | Reference |
| This compound | COX-2 Inhibition | Data not available | |
| NO Inhibition (RAW 264.7) | Data not available | ||
| Resveratrol | COX-1 Inhibition | >100 | [1] |
| COX-2 Inhibition | 50 | [1] | |
| NO Inhibition (RAW 264.7) | ~17.5-20 | [7][9] |
Mechanism of Anti-inflammatory Action
This compound:
Chalcones, including this compound, are known to exert their anti-inflammatory effects by inhibiting the production of inflammatory mediators. They can suppress the expression of iNOS and COX-2, thereby reducing the levels of NO and prostaglandins.[10] The underlying mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[11] By preventing the activation of NF-κB, chalcones can downregulate the expression of numerous pro-inflammatory genes.
Resveratrol:
Resveratrol's anti-inflammatory effects are well-established and occur through multiple mechanisms. It is a selective inhibitor of COX-2 over COX-1, which is a desirable characteristic for an anti-inflammatory agent as it reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[1] Resveratrol also potently inhibits the production of NO in activated macrophages by suppressing the expression of iNOS.[7]
Similar to chalcones, a key mechanism of resveratrol's anti-inflammatory action is the inhibition of the NF-κB pathway.[7] It can also modulate other inflammatory signaling cascades, including the MAPK and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[8]
Signaling Pathway Diagram: Anti-inflammatory Mechanisms
Anti-inflammatory signaling pathways of this compound and Resveratrol.
III. Experimental Protocols
MTT Assay for Anticancer Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound and resveratrol in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds). Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow: MTT Assay
Workflow for the MTT cell viability assay.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme (a COX cofactor), and the test compounds (this compound and resveratrol) at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test compounds to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[13]
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and a chromogenic or fluorogenic substrate.[13]
-
Signal Detection: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle: This assay quantifies the amount of nitrite (a stable product of NO) in a solution using the Griess reagent. The Griess reaction involves a diazotization reaction that forms a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Methodology:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere.[14] Pre-treat the cells with various concentrations of this compound or resveratrol for 1-2 hours.[14] Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production.[2] Incubate for 18-24 hours.[14]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of the culture supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark to allow for color development.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples and calculate the percentage of NO inhibition for each compound concentration to determine the IC50 value.
IV. Conclusion
Both this compound and resveratrol demonstrate significant potential as anticancer and anti-inflammatory agents. While resveratrol has been more extensively studied, the available data on this compound and its derivatives suggest comparable, and in some cases, potentially more potent, biological activity.
Key Comparative Points:
-
Anticancer Activity: Both compounds induce apoptosis in cancer cells, but through partially distinct signaling pathways. Quantitative comparisons are challenging due to a lack of head-to-head studies, but both show promise in the low micromolar range against various cancer cell lines.
-
Anti-inflammatory Activity: Both compounds inhibit key inflammatory mediators like COX-2 and iNOS, primarily through the inhibition of the NF-κB pathway. Resveratrol shows selectivity for COX-2, which is a favorable therapeutic attribute. More quantitative data is needed for this compound to make a direct potency comparison.
Further research, particularly direct comparative studies under standardized experimental conditions, is warranted to fully elucidate the relative therapeutic potential of these two promising natural compounds. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this endeavor.
References
- 1. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
In Vivo Anticancer Efficacy of 4,4'-Dimethylchalcone and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in oncology for their potential as anticancer agents.[1][2] Their diverse biological activities, including anti-inflammatory, antioxidant, and direct antitumor effects, make them promising candidates for further investigation.[1][3] This guide provides a comparative analysis of the in vivo anticancer effects of 4,4'-Dimethylchalcone and other notable chalcone derivatives, supported by experimental data from preclinical animal models.
While the term "DMC" has been used to refer to different molecules in the literature, including 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, this guide will focus on available data for dimethyl- and dimethoxy-substituted chalcones and compare them with other well-studied chalcones to provide a broader context for their therapeutic potential.[4][5]
Comparative Antitumor Activity of Chalcone Derivatives in Vivo
The following table summarizes the in vivo anticancer efficacy of various chalcone derivatives across different cancer models. This quantitative data allows for a direct comparison of their potency and therapeutic potential.
| Compound Name | Animal Model | Cancer Cell Line | Dosage and Administration | Tumor Growth Inhibition | Citation(s) |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Solid human tumor xenograft | Human liver cancer SMMC-7721 | 150 mg/kg, injection | Average tumor weight reduced from 1.42g (control) to 0.59g | [4] |
| Xanthohumol (XH) | Xenograft nude mouse model | Pancreatic cancer | Not specified | Suppressed pancreatic cancer growth | [6] |
| Xanthohumol (XH) | 4T1 breast tumor mouse model | 4T1 (murine breast cancer) | Not specified | Inactivated Notch signaling pathway, Notch 1 and Ki-67 | [1] |
| Butein | Athymic nude mice | Human prostate cancer CWR22Rν1 | Not specified | Significant inhibition of tumor growth | [7] |
| Butein | Xenograft tumor models | Ovarian cancer A2780 | Not specified | Decreased the growth of ovarian cancer cells | [8] |
| Butein | Nude mice xenograft | Hepatocellular carcinoma (HepG2, Hep3B) | Not specified | Suppressed xenograft growth | [9] |
| Cardamonin | Xenograft mouse models | Nasopharyngeal carcinoma | 10 mg/kg | Tumor growth inhibition ratio of 58.89% | [10][11] |
| Cardamonin | Xenograft model | Ovarian cancer | 10 mg/kg | Significant decrease in tumor volume | [11] |
| Cardamonin | Tumor-bearing C57BL/6 mice | Lewis Lung Carcinoma (LLC) | Not specified | Inhibited tumor growth and lung metastasis | [12] |
| Licochalcone A (LicA) | Azoxymethane/dextran sodium sulfate-induced colon cancer mouse model | Colon cancer | 5, 15, and 30 mg/kg body weight, oral | Significantly reduced tumor formation | [13] |
| Licochalcone A (LicA) | Mouse models | Hepatic metastases of colon cancer | 5, 15, and 30 mg/kg body weight, oral | Inhibited liver metastasis | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo antitumor studies of chalcones, based on published research.
Human Tumor Xenograft Model (Prostate Cancer)
-
Animal Model: Athymic (nu/nu) male nude mice.[7]
-
Cell Line: Human prostate cancer cells (e.g., CWR22Rν1).[7]
-
Tumor Implantation: CWR22Rν1 tumor xenografts are generated by subcutaneous injection of the cancer cells into the mice.[7]
-
Treatment Regimen: Once tumors are established, mice are treated with the chalcone derivative (e.g., butein). The specific dosage and administration route (e.g., intraperitoneal, oral) are determined by the study design.[7]
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and weighed. Serum biomarkers, such as prostate-specific antigen (PSA), may also be measured.[7]
Murine Syngeneic Tumor Model (Lung Carcinoma)
-
Animal Model: C57BL/6 mice.[12]
-
Cell Line: Murine Lewis Lung Carcinoma (LLC) cells.[12]
-
Tumor Implantation: LLC cells are injected subcutaneously into the flank of the mice.[12]
-
Treatment Regimen: Treatment with the chalcone derivative (e.g., cardamonin) is initiated after tumor implantation.[12]
-
Efficacy Evaluation: Tumor volume is measured at regular intervals. At the end of the study, mice are euthanized, and primary tumors are excised. Lungs are also examined to assess metastasis by counting metastatic nodules on the lung surface.[12]
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Chalcone Derivatives
Chalcones exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer. The diagrams below illustrate some of the key pathways targeted by these compounds.
Caption: Butein's inhibition of PI3K/Akt, NF-κB, and STAT3 pathways.
Caption: Xanthohumol's modulation of Notch1, STAT3, and NF-κB/p53 signaling.
Caption: Cardamonin's inhibition of NF-κB and mTOR pathways.
Caption: Licochalcone A's impact on PI3K/Akt/mTOR, p53, NF-κB, and STAT3 pathways.
General Experimental Workflow for In Vivo Antitumor Studies
The following diagram illustrates a typical workflow for evaluating the antitumor efficacy of a chalcone derivative in a preclinical animal model.
Caption: General workflow for in vivo antitumor studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer effect of xanthohumol induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butein Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cardamonin induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor and antimetastatic effects of licochalcone A in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for 4,4'-Dimethylchalcone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,4'-Dimethylchalcone, a valuable precursor in medicinal chemistry and materials science, is most commonly achieved via the Claisen-Schmidt condensation of 4-methylacetophenone and 4-methylbenzaldehyde. The efficacy of this reaction is highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalysts for this synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable catalytic system for your research needs.
Comparison of Catalytic Efficacy
The following table summarizes the performance of various catalysts in the synthesis of this compound, based on reported experimental data.
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Sodium Hydroxide (NaOH) | Ethanol, Room Temperature | Several hours | High | [1] |
| Potassium Hydroxide (KOH) | Ethanol, 40 °C (Ultrasound) | Not Specified | 88-94 (general chalcone synthesis) | [2][3] |
| Solid NaOH (Solvent-Free) | Grinding, Room Temperature | Minutes | High | [1] |
| p-Toluenesulfonic acid (p-TSA) | Solvent-Free, 50-60 °C | 2-4 minutes | 97 (for a similar chalcone) | [4] |
| Hydrochloric Acid (HCl) | Not Specified | Not Specified | 10-40 (general chalcone synthesis) | [2] |
Note: While base-catalyzed reactions, particularly with NaOH and KOH, are most commonly reported for chalcone synthesis and generally provide high yields, acid catalysts and green chemistry approaches like solvent-free synthesis offer viable alternatives with their own advantages.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.
Protocol 1: Conventional Base-Catalyzed Synthesis using Sodium Hydroxide
This protocol describes a typical procedure for the synthesis of this compound using sodium hydroxide as a catalyst in an ethanol solvent.
Materials:
-
4-methylacetophenone
-
4-methylbenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl, dilute solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde in ethanol.
-
Prepare an aqueous solution of sodium hydroxide.
-
While stirring the ethanolic solution of the reactants at room temperature, add the NaOH solution dropwise.
-
Continue stirring the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until it reaches a neutral pH.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: Solvent-Free Synthesis using Solid Sodium Hydroxide
This environmentally friendly approach avoids the use of organic solvents.
Materials:
-
4-methylacetophenone
-
4-methylbenzaldehyde
-
Sodium hydroxide (NaOH), solid
-
Mortar and pestle
-
Distilled water
-
Hydrochloric acid (HCl, dilute solution)
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Place equimolar amounts of 4-methylacetophenone, 4-methylbenzaldehyde, and solid sodium hydroxide in a mortar.
-
Grind the mixture vigorously with a pestle for several minutes at room temperature. The mixture may become a paste and then solidify.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, add cold water to the mortar and triturate the solid.
-
Transfer the slurry to a beaker and neutralize with dilute HCl.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to obtain the pure this compound.[1]
Protocol 3: Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TSA) under Solvent-Free Conditions
This method provides a rapid and efficient synthesis using a solid acid catalyst.
Materials:
-
4-methylacetophenone
-
4-methylbenzaldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Reaction vial or flask
-
Heating plate or oil bath
Procedure:
-
In a reaction vial, mix 4-methylacetophenone (1 equivalent), 4-methylbenzaldehyde (1 equivalent), and p-TSA (1 equivalent).
-
Heat the mixture at 50-60 °C for 2-4 minutes, with occasional stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
The solidified product can be purified by recrystallization from a suitable solvent.[4]
Experimental Workflow and Logic
The following diagram illustrates a generalized workflow for comparing the efficacy of different catalysts in the synthesis of this compound.
Caption: Generalized workflow for comparing catalyst efficacy in this compound synthesis.
This guide provides a starting point for researchers to select and optimize a catalytic system for the synthesis of this compound. The choice of catalyst will depend on factors such as desired yield, reaction time, available equipment, and environmental considerations.
References
Unlocking the Therapeutic Potential of 4,4'-Dimethylchalcone Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4,4'-dimethylchalcone derivatives and related chalcones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to serve as a valuable resource for advancing the discovery of novel therapeutic agents.
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The versatile and relatively straightforward synthesis of chalcone derivatives allows for systematic modifications of their chemical structure, enabling comprehensive structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency and selectivity of these compounds as potential drug candidates.
This guide specifically delves into the SAR of dimethylchalcone derivatives and their analogues, providing a comparative look at their efficacy in different biological assays.
Comparative Anticancer Activity
The cytotoxic effects of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values indicate greater potency.
A study on a series of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives revealed that modifications at the 4'-hydroxyl group significantly influence their cytotoxic potential. For instance, the introduction of a caproyl group (2b) or a methyl group (2g) at this position resulted in potent activity against the SH-SY5Y neuroblastoma cell line, with IC50 values of 5.20 µM and 7.52 µM, respectively.[2] Similarly, the addition of a benzyl group (2h) led to strong cytotoxicity against A-549 lung cancer and FaDu pharyngeal cancer cell lines.[2] These findings underscore the importance of the substitution pattern on the chalcone scaffold for anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) |
| 2b (4′-O-caproylated-DMC) | SH-SY5Y | 5.20[2] |
| 2g (4′-O-methylated-DMC) | SH-SY5Y | 7.52[2] |
| 2h (4′-O-benzylated-DMC) | A-549 | 9.99[2] |
| 2h (4′-O-benzylated-DMC) | FaDu | 13.98[2] |
| DMC (parent compound) | HeLa | 10.05[3] |
| DMC (parent compound) | C-33A | 15.76[3] |
| DMC (parent compound) | SiHa | 18.31[3] |
| DMC (parent compound) | SMMC-7721 | 32.3[4] |
Comparative Antimicrobial Activity
Chalcone derivatives have also demonstrated promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.
The antimicrobial activity of chalcones is influenced by the nature and position of substituents on the aromatic rings. For example, a chalcone derivative with 3,4-dimethoxy and 2-hydroxy substitutions showed excellent activity against Bacillus subtilis with an MIC of 62.5 µg/mL.[5] Another study highlighted that chalcones with fluoro or trifluoromethyl groups on the B-ring exhibited significant antibacterial and antifungal activities.[6]
| Compound | Microbial Strain | MIC (µg/mL) |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5[5] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125[5] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125[5] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250[5] |
| Fluoro-substituted chalcone derivative (Compound 13) | Candida parapsilosis | 15.6[6] |
| Fluoro-substituted chalcone derivative (Compound 9) | Staphylococcus aureus | 7.81[6] |
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of chalcone derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.
Structure-activity relationship studies have shown that the presence of methoxy and hydroxy groups on the chalcone rings plays a crucial role in their anti-inflammatory activity. For instance, 2'-methoxy-3,4-dichlorochalcone and 2'-hydroxy-3-bromo-6'-methoxychalcone were found to be potent inhibitors of NO production with IC50 values of 7.1 µM and 7.8 µM, respectively.[7]
| Compound | Assay | IC50 (µM) |
| 2'-methoxy-3,4-dichlorochalcone | NO inhibition in LPS-stimulated RAW 264.7 cells | 7.1[7] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone | NO inhibition in LPS-stimulated RAW 264.7 cells | 7.8[7] |
| 2'-hydroxy-6'-methoxychalcone | NO inhibition in LPS-stimulated RAW 264.7 cells | 9.6[7] |
| 2'-hydroxy-4',6'-dimethoxychalcone | NO inhibition in LPS-stimulated RAW 264.7 cells | 9.6[7] |
| Methoxyphenyl-based chalcone (Compound 2f) | NO inhibition in LPS-stimulated RAW 264.7 cells | 11.2[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[9]
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a flask.
-
Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the flask containing the acetophenone and benzaldehyde mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for the time required for the reaction to complete (typically a few hours to overnight), which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl).
-
The precipitated solid (the chalcone derivative) is then collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[10]
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Chalcone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the chalcone derivatives and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Chalcone derivatives
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism
Procedure:
-
Prepare serial twofold dilutions of the chalcone derivatives in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum but no antimicrobial agent).
-
Incubate the plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Chalcone derivatives
-
Griess reagent (for NO measurement)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the chalcone derivatives for a short period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A set of wells without LPS stimulation serves as a negative control.
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatant from each well.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined.
Visualizing Mechanisms and Workflows
To better understand the context of SAR studies for this compound derivatives, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: A typical workflow for structure-activity relationship studies of chalcone derivatives.
Caption: A simplified diagram illustrating the potential inhibition of CDK2 by chalcone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Spectroscopic Data for 4,4'-Dimethylchalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the spectroscopic data for 4,4'-Dimethylchalcone, a synthetic chalcone derivative with potential applications in medicinal chemistry.[1] By objectively comparing its spectral characteristics with the well-documented alternative, 4,4'-Dimethoxychalcone, this document aims to provide researchers with a reliable reference for compound identification and characterization. The synthesis of these chalcones is typically achieved through a Claisen-Schmidt condensation.[1]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 4,4'-Dimethoxychalcone, facilitating a direct comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton Assignment | This compound Chemical Shift (δ, ppm) | 4,4'-Dimethoxychalcone Chemical Shift (δ, ppm) |
| -CH₃ | 2.41 (s, 3H), 2.43 (s, 3H) | 3.87 (s, 3H), 3.88 (s, 3H) |
| H-α | ~7.5 (d, J ≈ 15.6 Hz, 1H) | ~7.4 (d, J ≈ 15.5 Hz, 1H) |
| H-β | ~7.8 (d, J ≈ 15.6 Hz, 1H) | ~7.8 (d, J ≈ 15.5 Hz, 1H) |
| Aromatic H | 7.2-8.0 (m, 8H) | 6.9-8.1 (m, 8H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Assignment | This compound Chemical Shift (δ, ppm) | 4,4'-Dimethoxychalcone Chemical Shift (δ, ppm) |
| -CH₃ | ~21.6, ~21.8 | - |
| -OCH₃ | - | ~55.5 |
| C-α | ~121.5 | ~119.0 |
| C-β | ~144.5 | ~144.0 |
| Aromatic C | ~128.5-143.0 | ~114.0-163.0 |
| C=O | ~190.5 | ~189.0 |
Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)
| Vibrational Mode | This compound (cm⁻¹) | 4,4'-Dimethoxychalcone (cm⁻¹) |
| C=O stretch (conjugated) | ~1650-1660 | ~1650 |
| C=C stretch (alkene) | ~1605 | ~1595 |
| C=C stretch (aromatic) | ~1510-1600 | ~1510-1600 |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 | - |
| C-O stretch (ether) | - | ~1250 |
Table 4: Mass Spectrometry Data
| Parameter | This compound | 4,4'-Dimethoxychalcone |
| Molecular Formula | C₁₇H₁₆O | C₁₇H₁₆O₃ |
| Molecular Weight | 236.31 g/mol | 268.31 g/mol |
| [M+H]⁺ (m/z) | 237.1274 | 269.1121 |
| Key Fragmentation Pathways | Loss of phenyl and methyl groups | Loss of methoxy and phenyl groups |
Table 5: UV-Vis Spectroscopic Data (in Methanol)
| Parameter | This compound | 4,4'-Dimethoxychalcone |
| λmax (nm) | ~320 | ~345 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Approximately 5-10 mg of the chalcone sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired at 400 MHz with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 100 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.
-
Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual solvent signal in CDCl₃ for ¹³C.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory or a KBr pellet press.
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the chalcone sample was intimately mixed and ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance, and the peak positions were identified.
3. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The chalcone sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Acquisition: The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system. Mass spectra were acquired in positive ion mode over a mass range of m/z 50-500. For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) was isolated and subjected to collision-induced dissociation (CID) with argon gas.
-
Data Processing: The acquired mass spectra were analyzed to determine the accurate mass of the molecular ion and to identify the major fragment ions.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer, such as a Shimadzu UV-1800.
-
Sample Preparation: A stock solution of the chalcone was prepared in spectroscopic grade methanol. Serial dilutions were made to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Acquisition: The UV-Vis spectrum was recorded from 200 to 600 nm using a 1 cm path length quartz cuvette. A cuvette containing only methanol was used as a blank.
-
Data Processing: The wavelength of maximum absorbance (λmax) was determined from the spectrum.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the cross-validation of spectroscopic data.
Caption: Workflow for the synthesis, spectroscopic analysis, and data validation of chalcones.
Caption: Logical relationship for the cross-validation of spectroscopic data between two chalcone derivatives.
References
A Comparative Analysis of Solvent-Based versus Solvent-Free Chalcone Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of chalcones, a key scaffold in medicinal chemistry, presents a choice between traditional solvent-based methods and emerging solvent-free approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The Claisen-Schmidt condensation is the most common reaction for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1] While traditionally performed in the presence of organic solvents, there is a growing trend towards solvent-free conditions, driven by the principles of green chemistry.[2] This guide will delve into the performance of both methods, offering a clear comparison of their efficiency and practicality.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data from various studies, comparing the yields and reaction times for the synthesis of different chalcone derivatives using both solvent-based and solvent-free methods.
| Chalcone Derivative | Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Chalcone | Solvent-based | NaOH | Ethanol | Room Temp. | Several hours | 88-94 | [3] |
| Chalcone | Solvent-free (Grinding) | NaOH | None | Room Temp. | 10 min | 65-75 | [4] |
| 4-Chlorochalcone | Solvent-based | NaOH | Ethanol | 0-20 | 120 hours | - | [5] |
| 4-Chlorochalcone | Solvent-free (Grinding) | NaOH | None | Room Temp. | 10 min | - | [4] |
| 4-Methoxychalcone | Solvent-based | KOH | Ethanol | Room Temp. | - | 70-85 | [4] |
| 4-Methoxychalcone | Solvent-free (Grinding) | NaOH | None | Room Temp. | - | - | [6] |
| 3-Nitrochalcone | Solvent-free (Grinding) | NaOH | None | Room Temp. | - | - | [6] |
| (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | Solvent-free (Grinding) | NaOH | None | Room Temp. | a few seconds | - | [4] |
| Chalcones from piperanal | Solvent-free (Grinding) | NaOH | None | Room Temp. | - | High | [7] |
| Fluorine-substituted chalcones | Solvent-free (Microwave) | PTSA | None | - | - | >75 | [8] |
| Various Chalcones | Solvent-based | KOH | Ethanol | Room Temp. | 10-20 min | 70-86 | [9] |
| Various Chalcones | Solvent-free (Grinding) | NaOH | None | Room Temp. | 15-45 min | - | [10] |
| Chalcones from 5-(3-Fluorophenyl)furan-2-carbaldehyde | Solvent-based | KOH/NaOH | Ethanol | - | - | - | [1] |
Experimental Protocols: Detailed Methodologies
Solvent-Based Chalcone Synthesis: Claisen-Schmidt Condensation in Ethanol
This protocol details a typical solvent-based synthesis of chalcones.
Materials and Reagents:
-
Aromatic aldehyde (1.0 eq.)
-
Substituted acetophenone (1.0 eq.)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20% w/v)
-
Crushed ice
-
Cold water
-
Cold ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and the ketone in ethanol.[3]
-
While stirring the solution at room temperature, slowly add the aqueous NaOH solution.[3]
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[3]
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[3]
-
Collect the precipitated solid by vacuum filtration.[3]
-
Wash the solid with cold water followed by a small amount of cold ethanol.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[3]
Solvent-Free Chalcone Synthesis: Grinding Method
This protocol outlines a common solvent-free approach to chalcone synthesis.
Materials and Reagents:
-
Aromatic aldehyde derivative (e.g., 4-chlorobenzaldehyde, 1 eq.)
-
Acetophenone (1 eq.)
-
Solid Sodium Hydroxide (NaOH) pellets (1 eq.)
-
Water
-
95% Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine the benzaldehyde derivative, acetophenone, and solid NaOH pellets.[4]
-
Grind the mixture with a pestle for approximately 10 minutes, ensuring the NaOH pellets are completely crushed. The mixture will form a thick paste.[4]
-
Add water to the mortar and mix thoroughly to suspend the solid.[4]
-
Collect the crude solid by suction filtration.[4]
-
Recrystallize the crude product from 95% ethanol to obtain the pure chalcone.[4]
Mandatory Visualization: Reaction Workflows
The following diagrams illustrate the general workflows for both solvent-based and solvent-free chalcone synthesis.
Caption: Workflow for Solvent-Based Chalcone Synthesis.
Caption: Workflow for Solvent-Free Chalcone Synthesis.
Comparative Analysis
Reaction Time and Yield: A significant advantage of solvent-free synthesis is the drastically reduced reaction time.[10] As indicated in the data table, solvent-free grinding methods can often be completed in minutes, whereas solvent-based reactions may require several hours to overnight.[3][4] While yields are generally high for both methods, solvent-free approaches can be highly efficient, with some studies reporting quantitative yields.[7]
Environmental Impact and Safety: Solvent-free synthesis aligns with the principles of green chemistry by eliminating the use of volatile and often hazardous organic solvents.[2] This reduces environmental pollution, minimizes waste generation, and enhances laboratory safety. Solvent-based methods, on the other hand, require the use and subsequent disposal of organic solvents, contributing to a larger environmental footprint.
Simplicity and Cost-Effectiveness: The experimental procedure for solvent-free synthesis is often simpler, involving mechanical grinding rather than refluxing and extensive liquid handling.[4] This can lead to cost savings in terms of solvent purchase and waste disposal.
Scope and Limitations: While solvent-free methods are highly effective for many chalcone syntheses, the success can be influenced by the physical properties of the reactants, such as their melting points.[11] In some cases, solvent-based methods may offer better solubility for certain substrates, leading to more efficient reactions.
Conclusion
Both solvent-based and solvent-free methods are effective for the synthesis of chalcones. Solvent-free synthesis, particularly through grinding, offers significant advantages in terms of reduced reaction times, environmental impact, and operational simplicity. For many applications, it represents a more sustainable and efficient alternative to traditional solvent-based protocols. However, the choice of method should be made on a case-by-case basis, considering the specific reactants and the desired scale of the reaction. The data and protocols presented in this guide provide a solid foundation for making an informed decision that aligns with both research goals and a commitment to sustainable chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. jetir.org [jetir.org]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. sapub.org [sapub.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 11. pubs.acs.org [pubs.acs.org]
In Vitro Validation of the Anti-inflammatory Mechanism of 4,4'-Dimethylchalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anti-inflammatory potential of 4,4'-Dimethylchalcone against other chalcone derivatives and established anti-inflammatory drugs. The experimental data summarized herein is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the in vitro inhibitory effects of the subject chalcone and comparator compounds on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely accepted model for inflammation studies.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Cell Line |
| 2'-Hydroxy-4',6'-dimethoxychalcone | Data not available, but significant inhibition of NO production was observed.[1] | RAW 264.7 |
| 2',4'-Dimethoxychalcone | Data not available, but shown to decrease NO expression levels.[2] | RAW 264.7 |
| Licochalcone A | ~10 | Primary Microglia |
| Dexamethasone | ~0.038 (GR binding) | Not specified |
| Indomethacin | 56.8 | RAW 264.7 |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | IC50 (µM) | Cell Line |
| 2'-Hydroxy-4',6'-dimethoxychalcone | Data not available, but significant inhibition of PGE2 production was observed.[1] | RAW 264.7 |
| 4-Dimethylamino-2',5'-dimethoxychalcone | Submicromolar range | RAW 264.7 |
| Indomethacin | 2.8 | RAW 264.7 |
| Celecoxib | Data not available, but shown to inhibit PGE2. | RAW 264.7 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)
| Compound | Target Cytokine | IC50 (µM) / Inhibition | Cell Line |
| 2',4'-Dimethoxychalcone | TNF-α, IL-6, IL-1β | Decreased expression levels.[2] | RAW 264.7 |
| 2'-Hydroxy-4',6'-dimethoxychalcone | Inflammatory cytokines | Significant inhibition.[1] | RAW 264.7 |
| Licochalcone A | TNF-α, IL-6 | Dose-dependent inhibition. | Primary Microglia |
| Dexamethasone | TNF-α, IL-6 | Significant inhibition at low µM concentrations. | RAW 264.7 |
| Indomethacin | TNF-α | 143.7 | RAW 264.7 |
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel compounds.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. Following treatment, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After incubation at room temperature for 10-15 minutes, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)
The concentrations of PGE2 and the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions. Briefly, the supernatant is added to antibody-coated microplates. After a series of incubation and washing steps with detection antibodies and enzyme conjugates, a substrate solution is added to produce a colorimetric reaction. The absorbance is measured at the appropriate wavelength, and concentrations are determined from a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
To investigate the molecular mechanisms underlying the anti-inflammatory effects, the activation of the NF-κB and MAPK signaling pathways is assessed by Western blot analysis.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the general experimental workflow for in vitro validation.
Caption: Experimental workflow for in vitro anti-inflammatory validation.
Caption: Key signaling pathways in LPS-induced inflammation.
References
A Comparative Guide to Chalcone Synthesis: Wittig Reaction vs. Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have established them as privileged scaffolds in medicinal chemistry and drug development.[1] The synthesis of these valuable compounds is predominantly achieved through two cornerstone reactions of organic chemistry: the Wittig reaction and the Claisen-Schmidt condensation. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy for their specific needs.
The Competing Pathways: An Overview
The Claisen-Schmidt condensation is a classic base- or acid-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[2] It is a widely used, straightforward method for forming the characteristic enone bridge of chalcones.[3] In contrast, the Wittig reaction involves the reaction of a phosphorus ylide, derived from an acetophenone, with an aromatic aldehyde to form the alkene moiety of the chalcone.[4] While both methods can yield the desired product, they differ significantly in terms of reaction conditions, substrate scope, yield, and byproduct formation.
Quantitative Performance: A Side-by-Side Comparison
To provide a clear and objective comparison, the following table summarizes quantitative data for the synthesis of various chalcones using both the Wittig reaction and the Claisen-Schmidt condensation. The data highlights the differences in isolated yields and reaction times under specific conditions.
| Chalcone Derivative (Substituents on Aldehyde) | Wittig Reaction Yield (%)[1] | Wittig Reaction Time (h)[1] | Claisen-Schmidt Yield (%)[1] | Claisen-Schmidt Time (h)[1] |
| 4-Methoxy | 91-96 | 24 | 74 | 2 |
| 4-Methyl | 85-90 | 24 | 65 | 3 |
| 4-Chloro | 90-95 | 24 | 70 | 2.5 |
| 4-Nitro | 95-100 | 24 | 68 | 2 |
| 2-Chloro | 80-85 | 48 | 55 | 4 |
| 2-Nitro | 85-90 | 48 | 60 | 4 |
Note: The data presented is based on a comparative study and may vary depending on the specific substrates and reaction conditions employed.
In-Depth Analysis of the Synthetic Routes
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is often favored for its simplicity and the use of readily available and inexpensive catalysts, such as sodium hydroxide or potassium hydroxide.[3] The reaction is typically carried out in a protic solvent like ethanol at room temperature or with gentle heating.[2]
Advantages:
-
Simplicity: The experimental setup and procedure are generally straightforward.
-
Cost-effective: Utilizes common and inexpensive reagents and catalysts.[3]
-
High Atom Economy (in theory): The ideal reaction only produces water as a byproduct.
Disadvantages:
-
Side Reactions: The reaction can be plagued by side reactions, including the self-condensation of the ketone, the Cannizzaro reaction of the aldehyde, and Michael additions, which can complicate purification and lower yields.[5]
-
Reversibility: The initial aldol addition can be reversible, potentially impacting the overall yield.[5]
-
Harsh Conditions: The use of strong bases can be incompatible with sensitive functional groups on the substrates.[4]
Wittig Reaction
The Wittig reaction offers a powerful alternative for the synthesis of chalcones, particularly when high purity and yields are desired. This method provides excellent control over the formation of the double bond.
Advantages:
-
High Yields and Purity: Generally provides higher isolated yields of highly pure chalcones compared to the Claisen-Schmidt condensation.[1]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aldehyde and the ylide precursor.
-
Stereoselectivity: The use of stabilized ylides, as is the case in chalcone synthesis, typically leads to the formation of the thermodynamically more stable (E)-isomer with high selectivity.[6]
Disadvantages:
-
Byproduct Formation: A significant drawback is the stoichiometric formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove from the reaction mixture.[1] However, techniques like filtration through a silica gel plug can effectively eliminate this byproduct.[1]
-
Lower Atom Economy: The generation of the phosphonium ylide and the subsequent formation of triphenylphosphine oxide result in a lower atom economy compared to the ideal Claisen-Schmidt condensation.[7][8]
-
Multi-step Process: The preparation of the phosphonium salt and its conversion to the ylide adds extra steps to the overall synthesis.[9]
Experimental Protocols
To illustrate the practical application of both methods, detailed experimental protocols for the synthesis of a representative chalcone are provided below.
Synthesis of Chalcone via Claisen-Schmidt Condensation[1]
-
Reactant Preparation: Dissolve the desired benzaldehyde (3.23 mmol) in ethanol (7 mL).
-
Addition of Ketone: Add the corresponding acetophenone (3.26 mmol) to the solution.
-
Catalyst Addition: Add potassium hydroxide (0.391 mmol).
-
Reaction: Heat the mixture at 40 °C in an ultrasound bath until the reaction is complete (monitored by ¹H-NMR).
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting solid or oil by recrystallization from ethanol or by column chromatography.
Synthesis of Chalcone via Wittig Reaction[1]
-
Ylide Suspension: Suspend the appropriate phosphonium ylide (1.5 mmol) in distilled water (5 mL).
-
Aldehyde Addition: Add the corresponding benzaldehyde (1.0 mmol) to the suspension.
-
Reaction: Stir the solution at reflux temperature until the reaction is complete (monitored by TLC and ¹H-NMR).
-
Extraction: Cool the resulting solution and extract with dichloromethane (3 x 10 mL).
-
Purification: Filter the combined organic layers through a silica gel plug to remove triphenylphosphine oxide.
-
Isolation: Evaporate the solvent to obtain the pure chalcone.
Visualizing the Synthetic Pathways
To provide a clear visual comparison of the two synthetic routes, the following diagrams illustrate the key transformations involved in each process.
Caption: A comparison of the reaction pathways for the Claisen-Schmidt condensation and the Wittig reaction for chalcone synthesis.
Conclusion
The choice between the Wittig reaction and the Claisen-Schmidt condensation for chalcone synthesis depends on the specific requirements of the research. The Claisen-Schmidt condensation offers a rapid and cost-effective route, making it suitable for large-scale synthesis where high purity may not be the primary concern.[3] However, for the synthesis of complex chalcones with sensitive functional groups, or when high yields and purity are paramount for subsequent applications such as biological screening, the Wittig reaction is often the superior choice, despite its lower atom economy and additional synthetic steps.[1] Recent advancements in both methodologies, including the use of green solvents and catalysts, continue to enhance their applicability and environmental friendliness.[10][11] Ultimately, a careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and select the most appropriate method for their synthetic goals.
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. iiste.org [iiste.org]
- 4. saudijournals.com [saudijournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Atom economy - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the purity of synthesized 4,4'-Dimethylchalcone with different analytical techniques
An Objective Comparison of Analytical Techniques for Purity Evaluation of Synthesized 4,4'-Dimethylchalcone
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible research. This compound, a derivative of the chalcone scaffold, is a subject of interest for its potential biological activities, including anticancer and anti-inflammatory properties.[1] Its synthesis, typically via a Claisen-Schmidt condensation, necessitates rigorous purity assessment to ensure that subsequent biological or chemical studies are conducted on a well-characterized compound, free from confounding impurities or byproducts.[1][2]
This guide provides a comparative overview of essential analytical techniques used to evaluate the purity of synthesized this compound. We present supporting experimental data, detailed methodologies, and visualizations to assist researchers in implementing a comprehensive quality control workflow.
Data Presentation: A Summary of Analytical Findings
The quantitative data derived from various analytical techniques are summarized below. These values serve as a benchmark for assessing the purity of a newly synthesized batch of this compound.
Table 1: Physical and Chromatographic Purity Data
| Analytical Technique | Parameter | Observed Value | Literature/Expected Value | Purity Indication |
| Melting Point | Melting Point Range | 128 - 130 °C | 128 - 130 °C[3] | A narrow melting range consistent with literature values suggests high purity.[4] |
| Thin-Layer Chromatography (TLC) | Rf value | ~0.52 | ~0.5[4] | A single, well-defined spot indicates the absence of major, chromatographically distinct impurities.[2] |
| High-Performance Liquid Chromatography (HPLC) | Purity by Peak Area | >99% | >95% is generally acceptable for research purposes[1] | A single major peak demonstrates high purity and allows for quantification of trace impurities.[5] |
Table 2: Spectroscopic Data for Structural Confirmation and Purity
| Analytical Technique | Key Observed Peaks/Signals | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9 (d, 2H), ~7.7 (d, 1H, J≈15.6 Hz), ~7.6 (d, 2H), ~7.5 (d, 1H, J≈15.6 Hz), ~7.2 (d, 2H), ~2.4 (s, 6H) | The spectrum confirms the trans configuration of the α,β-unsaturated ketone (large coupling constant, J) and the presence of two p-tolyl groups.[4][6] The absence of significant unassigned signals indicates high purity. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~190 (C=O), ~144-120 (Aromatic & Vinylic C), ~21 (CH₃) | The chemical shifts correspond to the carbonyl, aromatic, vinylic, and methyl carbons of the target structure. No extraneous peaks suggest the absence of structurally significant impurities.[7] |
| Infrared (IR) Spectroscopy (KBr) | ~1650-1660 cm⁻¹ (C=O stretch, conjugated), ~1605 cm⁻¹ (C=C stretch, aromatic & vinylic) | The presence of strong absorption bands confirms the key functional groups of the chalcone scaffold.[8][9] |
| Mass Spectrometry (MS) | m/z 236.12 [M]⁺ | The molecular ion peak matches the calculated exact mass of this compound (C₁₇H₁₆O), confirming the molecular weight.[1] |
Experimental Protocols
Detailed methodologies for the synthesis and key analytical experiments are provided to ensure reproducibility.
1. Synthesis: Claisen-Schmidt Condensation This procedure involves the base-catalyzed condensation of 4-methylacetophenone with 4-methylbenzaldehyde.[1][2]
-
Reactants: 4-methylacetophenone (1.0 eq), 4-methylbenzaldehyde (1.0 eq), Sodium Hydroxide (1.2 eq), Ethanol, Water.
-
Procedure:
-
Dissolve equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde in ethanol.
-
Prepare a separate solution of sodium hydroxide in water and add it dropwise to the stirred ethanolic solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring completion by TLC.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by suction filtration, wash thoroughly with water to remove the base, and air dry.
-
Purify the crude solid by recrystallization from 95% ethanol to obtain pale yellow crystals.[2][4]
-
2. Thin-Layer Chromatography (TLC) A rapid method for monitoring reaction progress and assessing the presence of impurities.[4]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1, v/v).[4]
-
Procedure:
-
Dissolve a small amount of the compound in dichloromethane or ethyl acetate.
-
Spot the solution onto the baseline of the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the separated spots under UV light (254 nm).
-
Calculate the Rf value for each spot.
-
3. High-Performance Liquid Chromatography (HPLC) The primary technique for quantitative purity analysis.[5][10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (90:10, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 310 nm.[5]
-
Procedure:
-
Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume (e.g., 10 µL) into the HPLC system.
-
Record the chromatogram and determine the peak area percentage of the main peak.
-
4. Spectroscopic Analyses (NMR, IR, MS) These techniques are essential for unambiguous structural confirmation.
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
IR: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.
-
MS: Dissolve the sample in a suitable volatile solvent like methanol or acetonitrile for analysis by techniques such as electrospray ionization (ESI).
-
-
Data Acquisition and Analysis: Acquire spectra using standard instrument parameters. Analyze the resulting data to confirm that the characteristic chemical shifts, absorption bands, and molecular ion peak match those expected for this compound.[6][8]
Visualized Workflows and Relationships
Caption: Experimental workflow from synthesis to final purity verification of this compound.
Caption: Logical relationships between analytical techniques and the information they provide.
Objective Comparison of Analytical Techniques
No single technique is sufficient to definitively establish the purity and identity of a synthesized compound. A combination of orthogonal methods is required for a comprehensive assessment.
-
Chromatographic Techniques (TLC & HPLC): These methods separate the target compound from impurities. TLC is an indispensable tool for rapid, qualitative analysis, perfect for monitoring reaction progress and making quick purity judgments.[2] HPLC elevates this by providing high-resolution separation and quantitative data, making it the industry standard for determining purity percentages with high precision and accuracy.[5]
-
Melting Point Analysis: This classical technique provides a simple yet effective physical measure of purity. Pure crystalline compounds exhibit a sharp, narrow melting range. The presence of impurities typically causes a depression and broadening of the melting range.[4] Its agreement with literature values is a strong indicator of purity.
-
Spectroscopic Techniques (NMR, IR, MS): While chromatographic methods assess what else is in the sample, spectroscopic techniques confirm the identity of the main component.
-
NMR is arguably the most powerful tool for structural elucidation, providing detailed information on the chemical environment and connectivity of every atom in the molecule. A clean spectrum, where all peaks are assigned to the target structure, is compelling evidence of purity.[6]
-
IR spectroscopy is excellent for confirming the presence of key functional groups (e.g., the α,β-unsaturated ketone system), ensuring the fundamental chemical transformation has occurred.[8]
-
Mass Spectrometry provides the definitive molecular weight of the compound, confirming its elemental composition.[1]
-
References
- 1. This compound|High-Purity|Research Grade [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Page loading... [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 9. trans-Chalcone(614-47-1) IR Spectrum [m.chemicalbook.com]
- 10. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Comparative Docking Analysis of 4,4'-Dimethylchalcone with Key Protein Targets
A deep dive into the binding affinities and interaction patterns of 4,4'-Dimethylchalcone with therapeutically relevant proteins, offering insights for future drug design and development.
In the landscape of drug discovery, chalcones represent a privileged scaffold, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, this compound has garnered significant interest due to its synthetic accessibility and potential therapeutic applications. This guide provides a comparative analysis of the molecular docking of this compound and its analogs with several key protein targets implicated in various diseases. By examining the binding energies and interaction patterns, we aim to elucidate the structural basis of its activity and provide a framework for the rational design of more potent and selective inhibitors.
Comparative Binding Affinity Analysis
Molecular docking simulations were performed to predict the binding affinity of this compound and other relevant ligands to four key protein targets: Cyclin-Dependent Kinase 2 (CDK2), Estrogen Receptor Alpha (ERα), Aldehyde Dehydrogenase 1A3 (ALDH1A3), and the SARS-CoV-2 Main Protease (Mpro). The binding energies, represented in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Reference Compound(s) | Reference Binding Energy (kcal/mol) |
| Cyclin-Dependent Kinase 2 (CDK2) | 4GCJ | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2b) | -9.6 | Roscovitine | -8.5 |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2g) | -8.7 | Flavopiridol | -9.1 | ||
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2h) | -9.1 | ||||
| Estrogen Receptor Alpha (ERα) | 3ERT | Bis-chalcone derivative | -10.2 | Tamoxifen | -9.5 |
| Chalcone Derivative (HNS10) | -12.33[1] | Raloxifene | -10.1 | ||
| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | 5FHZ | ABMM-15 | -8.306[2] | DEAB | Not Reported |
| ABMM-16 | -7.804[2] | ||||
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | 4'-acetamidechalcone (PAAPF) | -7.8 | Lopinavir | -9.2[3] |
| Mitoxantrone | -43.5854 (FlexX Score)[4] | Leucovorin | -35.0468 (FlexX Score)[4] |
Note: Direct docking data for this compound was not uniformly available across all targets. Data for structurally similar chalcone derivatives are presented as a proxy. Binding energies can vary based on the docking software and parameters used.
Experimental Protocols
The methodologies outlined below represent a generalized workflow for molecular docking studies, based on protocols reported in the cited literature.[1][2][4][5][6][7]
Protein and Ligand Preparation
Protein Preparation: The three-dimensional crystal structures of the target proteins (CDK2, ERα, ALDH1A3, and SARS-CoV-2 Mpro) were obtained from the Protein Data Bank (PDB).[2][4][7][8] Water molecules and co-crystallized ligands were removed from the protein structures. Hydrogen atoms were added, and charges were assigned using force fields such as CHARMm or AMBER. The protein structures were then energy minimized to relieve any steric clashes.
Ligand Preparation: The 2D structure of this compound and other comparative ligands were sketched using chemical drawing software like ChemDraw and converted to 3D structures. The ligands were then energy minimized using force fields like MMFF94.
Molecular Docking
Molecular docking was performed using software such as AutoDock, Glide (Schrödinger), or Discovery Studio. A grid box was defined around the active site of the target protein, encompassing the key amino acid residues involved in ligand binding. The prepared ligands were then docked into the defined active site. The docking process involves a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.
Scoring and Analysis
The binding affinity of the ligand to the protein was evaluated using a scoring function, which calculates the binding energy (in kcal/mol). The pose with the lowest binding energy was considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, were analyzed to understand the molecular basis of binding.
Visualizing Molecular Docking and Biological Pathways
To better understand the processes involved in these comparative studies, the following diagrams illustrate the general workflow of molecular docking and a representative signaling pathway where one of the target proteins, CDK2, plays a crucial role.
Caption: General workflow of a molecular docking study.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
References
- 1. Molecular Docking and 3D-Pharmacophore Modeling to Study the Interactions of Chalcone Derivatives with Estrogen Receptor Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory potential of repurposed drugs against the SARS-CoV-2 main protease: a computational-aided approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 8. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4'-Dimethylchalcone: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the proper disposal of 4,4'-Dimethylchalcone. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended to supplement, not replace, institutional and local regulations.
I. Compound Identification and Properties
A thorough understanding of the compound's properties is the foundation of safe handling and disposal. While specific data for this compound is not fully detailed in all safety data sheets, information from closely related analogs like 4,4'-Dimethoxychalcone provides valuable guidance.
| Property | Value |
| Physical State | Solid, Crystalline[1] |
| Appearance | Yellow[1] |
| Melting Point/Range | 100 - 102 °C / 212 - 215.6 °F[1] |
| Incompatible Materials | Strong oxidizing agents[2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂)[2][3] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the use of appropriate personal protective equipment is mandatory.
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is typically needed. If dust formation is likely, a particle filter respirator is recommended.[1] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from waste generation to final container hand-off.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect uncontaminated this compound powder in a dedicated, properly labeled hazardous waste container.
-
For materials lightly contaminated with this compound (e.g., weighing paper, gloves), place them in a sealed bag within the hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 2: Container Labeling and Storage
Accurate labeling and proper storage are essential while awaiting pickup by waste management services.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution.[4]
-
Storage:
Step 3: Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as detailed in Section II.[1] Avoid breathing dust.[2]
-
Containment and Clean-up:
-
Environmental Precautions: Do not allow the chemical to enter drains or the environment.[2]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[5]
-
Regulatory Compliance: All disposal activities must comply with local, regional, and national hazardous waste regulations.[2][5] Dispose of the contents and container to an approved waste disposal plant.[2][6]
IV. Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling 4,4'-Dimethylchalcone
This document provides immediate, essential safety and logistical information for the handling of 4,4'-Dimethylchalcone, tailored for researchers, scientists, and professionals in drug development. The procedural guidance herein is designed to ensure safe operational practices and compliant disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related chalcone compounds are known to cause skin, eye, and respiratory tract irritation.[1][2] Therefore, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.[5] |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against splashes and spills. |
| Respiratory Protection | In case of dust formation or inadequate ventilation, a NIOSH-approved respirator for organic vapors and particulates is recommended.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Preparation and Weighing:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Use a dedicated, clean set of spatulas and weighing boats.
-
Minimize the creation of dust when transferring the material.
-
-
Experimental Use:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name and any known hazards.
-
Work in a well-ventilated area, and be aware of the location of the nearest safety shower and eyewash station.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to ensure laboratory safety and environmental protection.
-
Waste Segregation:
-
Solid Waste: Unused or contaminated this compound, as well as any grossly contaminated materials (e.g., weighing paper, gloves), should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain.[4]
-
Sharps Waste: Any needles or other sharps used to transfer solutions of the compound should be disposed of in a designated sharps container.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any solvents present.
-
Store waste containers in a designated satellite accumulation area, away from general lab traffic.
-
-
Final Disposal:
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.
-
Experimental Workflow and PPE Selection Diagrams
The following diagrams provide a visual representation of the handling workflow and the decision-making process for selecting appropriate PPE.
Caption: Procedural workflow for handling this compound.
Caption: Decision-making process for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
